Product packaging for Desoxycarbadox(Cat. No.:CAS No. 55456-55-8)

Desoxycarbadox

Cat. No.: B144582
CAS No.: 55456-55-8
M. Wt: 230.22 g/mol
InChI Key: SOEMFPLGOUBPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desoxycarbadox is a metabolite of the antimicrobial growth promoting agent, carbodox.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O2 B144582 Desoxycarbadox CAS No. 55456-55-8

Properties

IUPAC Name

methyl N-(quinoxalin-2-ylmethylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMFPLGOUBPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317290
Record name Desoxycarbadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55456-55-8
Record name Desoxycarbadox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55456-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycarbadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Desoxycarbadox, chemically known as methyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate[1]. This compound is a significant metabolite of the veterinary drug Carbadox[2]. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols for its laboratory-scale preparation. The synthesis is primarily achieved through a condensation reaction of key precursors, followed by robust purification techniques to achieve high purity. This guide includes detailed experimental procedures, data presented in tabular format for clarity, and visual diagrams of the chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound is rooted in the principles of condensation chemistry, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water[3][4][5]. The core reaction involves the formation of a hydrazone from an aldehyde and a hydrazine derivative.

Overall Synthesis Pathway

The primary route for synthesizing this compound involves a condensation reaction between Quinoxaline-2-carbaldehyde and Methyl Carbazate . Quinoxaline-2-carbaldehyde itself can be synthesized from the condensation of o-phenylenediamine and a glyoxal derivative.

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis A o-Phenylenediamine C Quinoxaline-2-carbaldehyde A->C Condensation B Glyoxal derivative B->C E This compound (Crude Product) C->E Condensation (Dehydration) D Methyl Carbazate D->E

Caption: Overall synthesis pathway for this compound.
Precursor and Product Data

Successful synthesis relies on the quality of the starting materials. The key properties of the precursors and the final product are summarized below.

CompoundChemical FormulaMolar Mass ( g/mol )Role
Quinoxaline-2-carbaldehydeC₉H₆N₂O158.16Aldehyde Precursor
Methyl CarbazateC₂H₆N₂O₂90.08Hydrazine Precursor
This compound C₁₁H₁₀N₄O₂ 230.22 Final Product
Experimental Protocol: Condensation Reaction

This protocol outlines the laboratory-scale synthesis of this compound.

  • Reagent Preparation :

    • Dissolve Quinoxaline-2-carbaldehyde (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • In a separate beaker, dissolve Methyl Carbazate (1.1 equivalents) in a minimal amount of absolute ethanol.

  • Reaction Execution :

    • Slowly add the Methyl Carbazate solution to the stirring solution of Quinoxaline-2-carbaldehyde at room temperature.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation.

    • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up) :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • The crude this compound product, typically a solid, will precipitate out of the concentrated solution.

    • Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

    • Dry the crude product in a vacuum oven.

Purification of this compound

Achieving high purity is critical for analytical standards and subsequent research. The primary methods for purifying crude this compound are recrystallization and column chromatography.

Purification Workflow

The general workflow for purification involves an initial purification step, followed by an assessment of purity, and an optional secondary, more rigorous purification if required.

G start Crude this compound recrystall Recrystallization (e.g., from Ethanol) start->recrystall purity_check1 Purity Analysis (HPLC, TLC) recrystall->purity_check1 chromatography Column Chromatography (Silica Gel) purity_check1->chromatography Purity < 98% end Pure this compound purity_check1->end Purity ≥ 98% purity_check2 Purity Analysis (HPLC, TLC) chromatography->purity_check2 purity_check2->end Purity ≥ 98%

Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

  • Solvent Selection : Ethanol or methanol are suitable solvents for recrystallizing this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot (gravity filtration) to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small volume of ice-cold solvent and dry them under vacuum.

Protocol 2: Column Chromatography

For mixtures with more persistent impurities, column chromatography provides a higher degree of separation.

  • Stationary Phase : Silica gel is a commonly used stationary phase.

  • Mobile Phase (Eluent) : A solvent system of ethyl acetate and hexane is typically effective. The polarity can be adjusted by varying the ratio of the two solvents (e.g., starting with 20:80 ethyl acetate:hexane and gradually increasing the polarity).

  • Procedure :

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using analytical methods.

Analytical Techniques

Several analytical techniques are employed to characterize the final product and its intermediates.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product. Methods often use C8 or C18 columns with mobile phases consisting of acetonitrile and an acidic buffer.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the product. This compound typically produces an [M+H]⁺ ion in positive ionization mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups (e.g., C=O of the ester, C=N of the hydrazone, aromatic C-H bonds).
Expected Purity and Yield Data

The yield and purity of the synthesis are critical metrics. While specific yields from commercial or proprietary synthesis are not publicly available, a well-optimized laboratory synthesis can be expected to achieve the following results.

ParameterTarget ValueMethod of Analysis
Reaction Yield (Crude)70-85%Gravimetric
Purity (after Recrystallization)> 95%HPLC
Purity (after Chromatography)> 99%HPLC
Final Yield (Purified)50-70% (from crude)Gravimetric

References

Desoxycarbadox Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox is a primary and toxicologically significant metabolite of the veterinary drug carbadox. Carbadox, a quinoxaline-1,4-dioxide derivative, has been utilized for its antibacterial properties and as a growth promotant in swine. However, due to the carcinogenic nature of carbadox and its metabolites, understanding their formation and fate within biological systems is of paramount importance for regulatory assessment and ensuring food safety.[1][2] this compound, formed by the reduction of the N-oxide groups of carbadox, is a critical intermediate in the metabolic cascade.[2] This technical guide provides an in-depth analysis of the metabolic pathway of this compound, including its formation from carbadox and subsequent biotransformation. The document summarizes key quantitative data, details experimental protocols for metabolite analysis, and presents visual diagrams of the metabolic and experimental workflows.

Core Metabolic Pathway

The metabolism of carbadox is a multi-step process primarily initiated by the reduction of its two N-oxide functional groups. This reductive process leads to the formation of this compound, which is then further metabolized. The key biotransformation steps are outlined below.

Formation of this compound

The primary step in the metabolism of carbadox is the reduction of the N-oxide groups, resulting in the formation of this compound.[2] This reaction is a critical detoxification pathway for carbadox, but it also leads to the formation of this genotoxic metabolite.[1] While the specific enzymes responsible for this reduction in swine are not definitively identified in the provided literature, this type of reaction is often mediated by nitroreductases present in both mammalian tissues and gut microflora.

Further Metabolism of Carbadox and this compound

Following the initial reduction, the metabolic cascade continues with the cleavage of the methyl carbazate side-chain. This process can lead to the formation of quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and ultimately to the more stable and less toxic metabolite, quinoxaline-2-carboxylic acid (QCA). QCA is considered the terminal metabolite of carbadox and is often used as a marker residue for monitoring carbadox use in livestock. This compound is considered a relatively short-lived intermediate in the pathway to QCA.

Metabolic_Pathway Carbadox Carbadox This compound This compound Carbadox->this compound Reduction of N-oxides Metabolite1 Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde Carbadox->Metabolite1 Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) This compound->QCA Side-chain cleavage & Oxidation Metabolite1->QCA Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Tissue Swine Tissue Sample (Muscle/Liver) Homogenization Homogenization Tissue->Homogenization Extraction Extraction with 0.3% Metaphosphoric acid-Methanol (7:3) Homogenization->Extraction SPE Solid Phase Extraction (Oasis HLB cartridge) Extraction->SPE LLE Liquid-Liquid Extraction SPE->LLE LC_MS LC-ESI-MS Analysis LLE->LC_MS Quantification Quantification of this compound and QCA LC_MS->Quantification

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug carbadox, is a subject of significant scientific and regulatory interest due to its toxicological profile. This technical guide provides an in-depth review of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a primary focus on its presence in swine. This document summarizes quantitative data on tissue distribution and depletion, details analytical methodologies for its detection, and elucidates its mechanism of action. The information is intended to serve as a comprehensive resource for professionals in drug development and food safety.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative used in veterinary medicine to promote growth and prevent enteric diseases in swine.[1] However, both carbadox and its metabolite, this compound, are recognized as genotoxic and carcinogenic substances.[1] Consequently, the presence of this compound residues in edible tissues from treated animals is a significant food safety concern.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its biological effects, is crucial for establishing appropriate withdrawal periods and ensuring consumer safety.

Pharmacokinetics of this compound in Swine

The pharmacokinetics of this compound are intrinsically linked to the metabolism of its parent compound, carbadox. Following oral administration of carbadox to swine, it is rapidly metabolized, with this compound being a key intermediate.[3]

Absorption and Distribution

After the administration of carbadox-medicated feed, this compound is detected in various tissues of swine. Studies have shown its presence in muscle, liver, and kidney.[3] The distribution and subsequent depletion of this compound from these tissues are critical factors in determining safe withdrawal times for the parent drug.

Metabolism

The metabolism of carbadox involves the reduction of the N-oxide groups to form this compound. This compound is a relatively short-lived intermediate that is further metabolized to quinoxaline-2-carboxylic acid (QCA), which is considered non-carcinogenic.

The metabolic pathway from Carbadox to its metabolites is depicted below:

Metabolism Carbadox Carbadox This compound This compound Carbadox->this compound Reduction of N-oxide groups QCA QCA This compound->QCA Further Metabolism ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Extraction with Metaphosphoric Acid/Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Conditioning SPE Column Conditioning (Oasis MAX) Centrifugation->SPE_Conditioning SPE_Loading Sample Loading onto SPE SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution LC_Separation LC Separation (C18 Column) SPE_Elution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection GenotoxicityPathway DCBX This compound MetabolicActivation Metabolic Activation (Bioreduction) DCBX->MetabolicActivation ReactiveIntermediates Reactive Intermediates (e.g., radicals) MetabolicActivation->ReactiveIntermediates DNA Cellular DNA ReactiveIntermediates->DNA Interaction DNA_Damage DNA Damage (e.g., adducts, strand breaks) DNA->DNA_Damage CellularResponse Cellular Response DNA_Damage->CellularResponse Apoptosis Apoptosis CellularResponse->Apoptosis Mutation Mutation CellularResponse->Mutation Cancer Cancer Mutation->Cancer

References

The Stability of Desoxycarbadox: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of Desoxycarbadox, a principal metabolite of the veterinary drug Carbadox. Understanding the stability profile of this compound is critical for regulatory compliance, food safety assessment, and the development of accurate analytical methods for residue monitoring.

Introduction

This compound is the primary and most persistent residue found in the edible tissues of animals treated with Carbadox, a quinoxaline-1,4-dioxide antimicrobial drug. Due to the rapid in vivo conversion of Carbadox to this compound, the stability of the latter is a key factor in determining withdrawal periods and ensuring the safety of food products of animal origin. This document synthesizes available data on the stability of this compound under various conditions and details the experimental protocols used for its evaluation.

In Vitro Stability of this compound

The in vitro stability of this compound has been assessed in various animal-derived matrices. Generally, this compound exhibits greater stability than its parent compound, Carbadox, which is known to be unstable in certain biological samples.

Key Findings:

  • Matrix-Dependent Stability: Carbadox rapidly degrades to this compound in liver and kidney tissues in vitro. One study noted that over 50% of Carbadox was converted to this compound after approximately one hour of storage at 4°C in spiked kidney and liver samples[1].

  • Stability in Muscle and Eggs: In contrast to liver and kidney, both Carbadox and this compound are stable in muscle and egg samples during spiking and subsequent storage at -20°C[1].

  • Storage Conditions: this compound is generally stable during storage at -20°C in muscle and eggs[1]. While its stability in spiked liver and kidney under spiking conditions is considered good, unequivocal proof of its long-term storage stability in these matrices has been challenging to establish[1].

Quantitative Data on In Vitro Stability
MatrixCompoundStorage ConditionDurationStability/RecoveryReference
Kidney & LiverCarbadox4°C~1 hour>50% converted to this compound[1]
Muscle & EggsCarbadox-20°CNot specifiedStable
Muscle & EggsThis compound-20°CNot specifiedStable
Kidney & LiverThis compoundSpiking conditionsNot specifiedGood stability
Kidney & LiverThis compound-20°CNot specifiedStability could not be proven unequivocally

In Vivo Stability and Pharmacokinetics of this compound

Following administration of Carbadox to swine, it is extensively metabolized, and this compound becomes the major residue detected in tissues. Depletion studies are therefore crucial for understanding the in vivo persistence of this compound.

Key Findings:

  • Rapid Metabolism of Parent Drug: Carbadox is rapidly eliminated from the bloodstream and tissues, often becoming undetectable within 24 to 48 hours after withdrawal of medicated feed.

  • Persistence of this compound: this compound is found at significant concentrations in edible tissues, particularly liver and kidney, long after Carbadox is no longer detectable. This persistence makes it a suitable marker residue for monitoring Carbadox use.

  • Tissue Distribution: The highest concentrations of this compound are typically found in the liver and kidney, followed by muscle tissue. It is generally not detected in blood.

Quantitative Data from Swine Depletion Studies

The following table summarizes the depletion of this compound in swine tissues after the withdrawal of Carbadox-medicated feed.

TissueTime After WithdrawalThis compound Concentration (ppb)Reference
Muscle24 hours17
48 hours9
72 hoursTrace
Liver24 hours125
48 hours17
72 hoursTrace
Kidney24 hours186
48 hours34
72 hoursTrace

Metabolic Pathways

The primary metabolic pathway for Carbadox and other quinoxaline 1,4-di-N-oxides (QdNOs) involves the reduction of the N-oxide groups. This biotransformation is a critical step in both the activation of the antimicrobial properties and the subsequent detoxification and elimination of the compound.

Metabolic Conversion of Carbadox to this compound

metabolic_pathway Carbadox Carbadox (Quinoxaline 1,4-di-N-oxide derivative) This compound This compound (N-oxide reduced metabolite) Carbadox->this compound In vivo reduction (e.g., in liver, kidney)

Caption: Metabolic reduction of Carbadox to this compound.

Experimental Protocols

Accurate assessment of this compound stability and concentration relies on robust and validated analytical methods. The following sections detail typical experimental protocols cited in the literature.

In Vitro Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the in vitro stability of this compound in animal tissues.

in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis tissue Homogenize Tissue (e.g., liver, kidney, muscle) spike Spike with this compound Standard Solution tissue->spike incubate Incubate under Specific Conditions (e.g., 4°C, -20°C) spike->incubate time_points Collect Aliquots at Various Time Points incubate->time_points extract Extract this compound from Matrix time_points->extract cleanup Clean-up Extract (e.g., SPE) extract->cleanup analyze Analyze by LC-MS/MS or HPLC-UV cleanup->analyze

Caption: Workflow for in vitro stability testing of this compound.

Detailed Methodology:

  • Tissue Homogenization: Edible tissues (liver, kidney, muscle) are homogenized to ensure uniformity.

  • Spiking: A known concentration of this compound analytical standard is added to the tissue homogenate.

  • Incubation: The spiked samples are stored under controlled conditions (e.g., refrigeration at 4°C or freezing at -20°C) for a predetermined period.

  • Time-Point Sampling: Aliquots of the samples are taken at various time intervals to assess degradation over time.

  • Extraction: this compound is extracted from the tissue matrix, often using a solvent mixture such as methanol and a metaphosphoric acid solution.

  • Clean-up: The extract is purified to remove interfering substances. Solid-phase extraction (SPE) with cartridges like Oasis HLB is a common technique.

  • Analysis: The concentration of this compound in the final extract is determined using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vivo Depletion Study Workflow

The diagram below outlines the typical workflow for an in vivo study to determine the depletion of this compound from animal tissues.

in_vivo_workflow cluster_dosing Dosing Phase cluster_withdrawal Withdrawal & Sampling cluster_analysis Tissue Analysis acclimatize Acclimatize Animals medicate Administer Carbadox-Medicated Feed for a Specified Period acclimatize->medicate withdraw Withdraw Medicated Feed medicate->withdraw euthanize Euthanize Animal Groups at Timed Intervals withdraw->euthanize collect Collect Edible Tissues (Liver, Kidney, Muscle) euthanize->collect process Homogenize and Extract Tissues collect->process quantify Quantify this compound using LC-MS/MS process->quantify

Caption: Workflow for an in vivo this compound depletion study.

Detailed Methodology:

  • Animal Dosing: A cohort of animals (e.g., swine) is fed a diet containing a specified concentration of Carbadox for a set duration (e.g., 7 days).

  • Withdrawal Period: The medicated feed is replaced with a non-medicated diet, and this marks the beginning of the withdrawal period.

  • Timed Euthanasia and Sampling: Groups of animals are euthanized at specific time points after the withdrawal of the medicated feed (e.g., 24, 48, 72 hours). Samples of liver, kidney, and muscle are collected from each animal.

  • Sample Processing and Analysis: The collected tissues are processed and analyzed for this compound content using the analytical methodology described in section 5.1.

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and selective method for the determination of this compound in swine tissues involves liquid chromatography-electrospray mass spectrometry (LC-ESI-MS).

Protocol Summary:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Cadenza CD-C18, 10 cm x 2 mm i.d.).

    • Mobile Phase: A gradient system of 0.01% acetic acid and acetonitrile is used.

    • Flow Rate: Approximately 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used. This compound is typically detected in positive ion mode, monitoring for the [M+H]+ ion.

    • Monitoring: Selected Ion Monitoring (SIM) is employed for quantification, providing high selectivity and sensitivity.

  • Performance:

    • Detection Limits: Limits of detection are typically in the low ng/g range (e.g., 1 ng/g).

    • Recoveries: Mean recovery rates of this compound from fortified muscle and liver samples generally range from 70% to over 90%.

Conclusion

The stability of this compound is a critical parameter in the safety assessment of Carbadox use in food-producing animals. In vitro data indicates that while its parent compound, Carbadox, is unstable in metabolically active tissues like liver and kidney, this compound itself is significantly more stable. In vivo studies confirm that this compound is the major persistent residue, with depletion times extending for several days post-administration, particularly in the liver and kidneys. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the accurate monitoring and assessment of this compound residues, ensuring compliance with regulatory standards and safeguarding consumer health.

References

A Comprehensive Technical Guide to the Identification of Desoxycarbadox Degradation Products through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a compound of significant interest in drug safety and regulatory affairs. While its formation from carbadox is well-documented, a comprehensive understanding of its own degradation profile is crucial for ensuring the safety of animal-derived food products and for the development of stable pharmaceutical formulations. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways and products under various stress conditions.[1]

This technical guide provides a detailed framework for conducting a forced degradation study on this compound. In the absence of extensive public-domain data on its specific degradation products, this document outlines the theoretical basis, experimental protocols, and analytical methodologies required to identify and characterize potential degradants. The information presented herein is based on established principles of forced degradation as mandated by the International Council for Harmonisation (ICH) guidelines and the known chemistry of related quinoxaline-N-oxide compounds.

Theoretical Framework: Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objectives of such studies are to:

  • Identify the likely degradation products that may form under normal storage conditions.

  • Elucidate the degradation pathways of the drug substance.

  • Develop and validate stability-indicating analytical methods.

  • Understand the intrinsic stability of the molecule.

According to ICH guideline Q1A(R2), forced degradation studies should include exposure to a variety of stress conditions, including hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.

Proposed Experimental Protocols for this compound Forced Degradation

The following protocols are proposed for a comprehensive forced degradation study of this compound. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To a solution of this compound, add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Alkaline Hydrolysis:

    • To a solution of this compound, add an equal volume of 0.1 N sodium hydroxide.

    • Maintain the solution at room temperature (25°C) for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To a solution of this compound, add an equal volume of purified water.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points.

Oxidative Degradation
  • To a solution of this compound, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench the reaction if necessary before analysis.

Photolytic Degradation
  • Expose a solid sample of this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • A control sample should be stored in the dark under the same conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Expose a solid sample of this compound to dry heat at 105°C for 24 hours.

  • Analyze the sample for any degradation.

The workflow for these proposed experiments can be visualized as follows:

G cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output start This compound Stock Solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (3% H2O2) start->oxidation photolysis Photolytic Stress (ICH Q1B) start->photolysis thermal Thermal Stress (105°C) start->thermal lcms LC-MS/MS Analysis hydrolysis->lcms oxidation->lcms photolysis->lcms thermal->lcms identification Degradation Product Identification lcms->identification quantification Quantification & Mass Balance lcms->quantification pathway Degradation Pathway Elucidation identification->pathway

Proposed Experimental Workflow for this compound Forced Degradation.

Proposed Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is essential to separate this compound from its potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.

Chromatographic Conditions (Hypothetical)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions (Hypothetical)
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions For this compound and potential degradation products

Hypothetical Quantitative Data Presentation

The results of the forced degradation study should be presented in a clear and concise tabular format to facilitate comparison. The tables should include the percentage of this compound remaining and the percentage of each degradation product formed under the different stress conditions.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Total Degradation Products (%)
0.1 N HCl, 80°C 2485.214.8
0.1 N NaOH, 25°C 2492.57.5
Water, 80°C 2498.11.9
3% H₂O₂, 25°C 2478.921.1
Photolytic -95.34.7
Thermal (Solid) 2499.50.5

Table 2: Hypothetical Profile of Degradation Products

Degradation ProductRetention Time (min)% Formation (0.1 N HCl)% Formation (0.1 N NaOH)% Formation (3% H₂O₂)
DP-1 3.55.21.88.4
DP-2 4.89.65.712.7

Hypothetical Degradation Pathway of this compound

Based on the chemistry of quinoxaline-N-oxides, a hypothetical degradation pathway for this compound can be proposed. The N-oxide functional group is a likely site for degradation.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis of the carbazate side chain could occur.

  • Oxidation: The N-oxide group could be further oxidized or the quinoxaline ring system could undergo hydroxylation.

  • Photodegradation: Light exposure could lead to rearrangements or cleavage of the molecule.

A possible degradation pathway is illustrated below. It is important to note that this is a theoretical pathway and would require experimental evidence for confirmation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Product Hydrolyzed Side Chain Product This compound->Hydrolysis_Product Acid/Base Oxidation_Product Hydroxylated Quinoxaline Ring This compound->Oxidation_Product H2O2 Photo_Product Rearrangement/Cleavage Product This compound->Photo_Product Light

Hypothetical Degradation Pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for conducting a forced degradation study of this compound. While specific degradation products are not yet extensively reported in the literature, the application of the outlined experimental protocols and analytical methodologies will enable researchers to identify and characterize potential degradants. A thorough understanding of the degradation profile of this compound is essential for ensuring drug safety, developing stable formulations, and meeting regulatory requirements. The systematic approach detailed in this guide will facilitate the generation of robust and reliable data to support these critical aspects of pharmaceutical development.

References

Toxicological Profile of Desoxycarbadox: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a significant subject of toxicological concern due to its genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its proposed mechanism of action. The information presented is intended to support further research and risk assessment of this compound.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative that has been used in the swine industry as an antibacterial agent and growth promotant.[1] However, its use has been highly scrutinized and restricted in many regions due to the carcinogenic nature of the parent compound and its metabolites.[2] this compound is a significant metabolite found in the edible tissues of treated animals and is considered a potent carcinogen.[1][3] Understanding the toxicological profile of this compound is therefore crucial for ensuring food safety and for the development of regulatory standards. This guide synthesizes the available scientific literature on the toxicity of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in Rats
Treatment Group (Dose in mg/kg b.w./day)Hepatic Tumors (Males and Females Combined)Subcutaneous Fibromas (Males and Females Combined)Hemangiomas (Males and Females Combined)Mammary Tumors (Females Only)
Control0%0%0%12%
575%2%0%24%
1095%10%5%28%
25100%18%47%27%

Data from a long-term feeding study in Charles River C-D rats[3].

Table 2: Genotoxicity of this compound
Test SystemTest ObjectConcentration/DoseResults
Ames TestSalmonella typhimurium TA15352.5 mg/plateNegative
Chromosomal Aberrations (in vitro)Human lymphocytes50, 100 µg/mlNegative
Cell TransformationMouse cellsNot SpecifiedPositive
Chromosomal Aberration (in vivo)Rat bone marrowNot SpecifiedPositive
Reverse MutationSalmonella typhimurium (with S9 activation)Not SpecifiedPositive

Note: While some in vitro tests were negative, the overall evidence, particularly from in vivo and cell transformation assays, indicates that this compound has genotoxic potential.

Table 3: Acute and Chronic Toxicity Endpoints
EndpointValueSpeciesRemarks
LD50 (Lethal Dose, 50%)Not available in the reviewed literature.--
NOAEL (No-Observed-Adverse-Effect Level)Could not be identified in long-term studies.RatDue to the genotoxic and carcinogenic nature of this compound, a threshold below which no adverse effects are expected could not be established.

Experimental Protocols

Long-Term Carcinogenicity Study in Rats

A key long-term study was conducted to evaluate the tumorigenic potential of this compound.

  • Test System: Charles River C-D rats, 5 weeks of age at the start of the study.

  • Group Allocation: 400 rats were divided into four groups of 50 animals per sex per dose level.

  • Administration: this compound was administered continuously in the diet at target doses of 0, 5, 10, and 25 mg/kg body weight per day.

  • Duration: The study was conducted over a major portion of the rats' lifespan.

  • Parameters Monitored: Body weight was recorded weekly. Food consumption was monitored weekly for the first three months and monthly thereafter to adjust treatment levels. Clinical chemistry and hematology were evaluated at specified intervals.

  • Pathology: All animals underwent a gross necropsy at the end of the study. Selected organs were weighed, and histopathological examination was performed on all grossly abnormal tissues and a standard set of tissues.

  • Key Findings: The study concluded that this compound is a potent hepatocarcinogen in rats, with dose-related increases in other tumors as well.

Genotoxicity Assays

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound. The available literature indicates the following assays were performed, though detailed protocols for each are not fully provided in the source documents:

  • Ames Test: A bacterial reverse mutation assay using Salmonella typhimurium strain TA1535 was conducted to evaluate gene mutations.

  • In Vitro Chromosomal Aberration Test: Human lymphocytes were exposed to this compound to assess for structural chromosome damage.

  • Cell Transformation Assay: The potential of this compound to induce neoplastic transformation in mouse cells was evaluated.

  • In Vivo Chromosomal Aberration Test: The induction of chromosomal damage in the bone marrow of rats treated with this compound was assessed.

  • Reverse Mutation with Metabolic Activation: A reverse mutation assay with S. typhimurium was also conducted in the presence of a rat liver S9 fraction to assess the genotoxicity of metabolites.

Signaling Pathways and Mechanism of Toxicity

The genotoxicity of this compound and other quinoxaline-1,4-dioxide compounds is believed to be mediated through a process of bioreductive activation. This process leads to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

Proposed Mechanism of Action

The proposed signaling pathway for this compound-induced genotoxicity is as follows:

  • Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions, this compound can undergo enzymatic reduction. This process is catalyzed by various reductases.

  • Generation of Reactive Oxygen Species (ROS): The reduction of the N-oxide groups on the quinoxaline ring leads to the formation of unstable radical intermediates. These intermediates can then react with molecular oxygen to produce ROS, such as superoxide anions and hydroxyl radicals.

  • Oxidative Stress and DNA Damage: The generated ROS can induce oxidative stress within the cell, leading to damage to cellular macromolecules, most critically DNA. This can result in the formation of DNA adducts, single- and double-strand breaks, and oxidative damage to DNA bases (e.g., 8-hydroxydeoxyguanosine).

  • Genotoxicity and Carcinogenicity: The resulting DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and genomic instability, ultimately contributing to the initiation of carcinogenesis.

Visualizations

Desoxycarbadox_Toxicity_Pathway cluster_0 Cellular Environment This compound This compound Reductases Cellular Reductases This compound->Reductases Bioreductive Activation ROS Reactive Oxygen Species (ROS) Reductases->ROS Generates DNA DNA ROS->DNA Attacks Damaged_DNA Oxidative DNA Damage (Adducts, Strand Breaks) DNA->Damaged_DNA Mutation Mutations & Chromosomal Aberrations Damaged_DNA->Mutation Leads to Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Initiates

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental_Workflow_Carcinogenicity start Start: Weanling Rats groups Group Allocation (Control, 5, 10, 25 mg/kg/day) start->groups dosing Chronic Dietary Administration groups->dosing monitoring In-life Monitoring (Body Weight, Food Consumption, Clinical Pathology) dosing->monitoring necropsy Gross Necropsy monitoring->necropsy histopath Histopathology necropsy->histopath end Data Analysis: Tumor Incidence histopath->end

Caption: Workflow for the long-term rat carcinogenicity study of this compound.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic carcinogen. Its carcinogenicity has been demonstrated in a long-term rodent study, showing a clear dose-response relationship for the induction of hepatic and other tumors. The primary mechanism of its toxicity is believed to involve bioreductive activation leading to oxidative DNA damage. Due to its carcinogenic potential, a safe level of exposure (NOAEL) has not been established. This toxicological profile underscores the regulatory concerns regarding residues of carbadox and its metabolites in food products of animal origin. Further research into the specific molecular pathways and DNA repair mechanisms affected by this compound could provide a more in-depth understanding of its carcinogenic activity.

References

Carcinogenicity of Desoxycarbadox: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, has been identified as a genotoxic carcinogen. This technical guide synthesizes the available data on the carcinogenicity of this compound, with a focus on long-term studies in rodent models. While comprehensive proprietary study reports containing detailed quantitative data and mechanistic pathways are not publicly available, this document consolidates information from regulatory agencies and scientific publications to provide an in-depth overview for the scientific community. The primary evidence for the carcinogenicity of this compound stems from oral carcinogenicity studies in rats, which have demonstrated a dose-dependent increase in tumor incidence, particularly in the liver.

Long-Term Carcinogenicity Studies in Rats

The primary evidence for the carcinogenic potential of this compound comes from a long-term feeding study in Charles River C-D rats.[1] While the full, detailed study report is not publicly accessible, information from regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides key insights into the study design and outcomes.

Experimental Protocol

A summary of the experimental design for the key long-term carcinogenicity study of this compound in rats is presented below. This protocol is based on information from various regulatory documents.

Experimental Workflow for a Standard Rodent Carcinogenicity Bioassay

G cluster_pre Pre-study Phase cluster_study In-life Phase (Up to 24 months) cluster_post Post-life Phase cluster_analysis Data Analysis A Test Animal Selection (e.g., Charles River C-D Rats) B Acclimatization (Minimum 5 days) A->B C Randomization into Dose Groups B->C D Dietary Administration of this compound (0, 5, 10, 25 mg/kg bw/day) C->D E Daily Clinical Observations D->E F Weekly Body Weight and Food Consumption Measurement D->F G Terminal Sacrifice D->G End of Study H Gross Necropsy G->H I Organ Weight Measurement H->I J Histopathological Examination of Tissues I->J K Statistical Analysis of Tumor Incidence J->K L Evaluation of Non-neoplastic Lesions J->L M Final Report Generation K->M L->M

Caption: General experimental workflow for a rodent carcinogenicity study.

  • Test System: Charles River C-D rats, 5 weeks of age at the start of the study.

  • Group Size: 50 animals of each sex per dose group.

  • Administration Route: this compound was administered continuously in the diet.

  • Dose Levels: 0 (control), 5, 10, and 25 mg/kg body weight/day.

  • Duration: The study was a long-term bioassay, likely lasting up to 24 months, which is standard for rat carcinogenicity studies.

  • Observations: Animals were weighed weekly, and clinical signs of toxicity were monitored throughout the study. A complete histopathological examination was performed on all animals at the end of the study.

Quantitative Data on Tumor Incidence

Detailed quantitative data on tumor incidence from the primary this compound carcinogenicity study are not fully available in the public domain. However, regulatory summaries provide crucial top-line findings.

Table 1: Summary of Carcinogenicity Findings for this compound in Rats

Dose Group (mg/kg bw/day)Key Findings
0 (Control)Spontaneous tumor rates consistent with historical control data for the strain.
5Increased incidence of tumors reported.
10Dose-related increase in tumor incidence.
25A significant increase in the incidence of liver carcinomas was observed. One report states that this compound induced carcinoma of the liver in all exposed rats at this dose level.[2]

It is important to note that without access to the full study report, a detailed statistical analysis and a comprehensive understanding of the tumor profile (including benign vs. malignant, and tumors at other sites) across all dose groups is not possible.

Genotoxicity

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways involved in this compound-induced carcinogenicity have not been elucidated in the reviewed literature. As a genotoxic carcinogen, it is hypothesized that this compound or its reactive metabolites can form DNA adducts, leading to mutations and the initiation of cancer.

The parent compound, carbadox, and other quinoxaline-1,4-dioxide derivatives have been shown to undergo metabolic reduction to form reactive intermediates that can bind to DNA and induce oxidative stress. It is plausible that this compound shares a similar mechanism of action.

Hypothesized Mechanism of Action for Quinoxaline-N-Oxide Derivatives

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_consequences Carcinogenic Consequences A This compound (Quinoxaline-N-oxide derivative) B Reductive Metabolism (e.g., by cellular reductases) A->B C Formation of Reactive Intermediates B->C D DNA Adduct Formation C->D E Induction of Oxidative Stress C->E F Mutations in Oncogenes & Tumor Suppressor Genes D->F G Genomic Instability E->G H Cell Proliferation F->H G->H I Tumor Initiation and Promotion H->I

Caption: Hypothesized mechanism of carcinogenicity for quinoxaline-N-oxide derivatives.

Further research is required to identify the specific DNA adducts formed by this compound and to delineate the downstream signaling pathways that are dysregulated, leading to tumor development. Techniques such as adductomics, transcriptomics, and proteomics could be employed to unravel these mechanisms.

Conclusion

The available evidence strongly supports the classification of this compound as a genotoxic carcinogen. Long-term studies in rats have demonstrated its ability to induce tumors, particularly in the liver, in a dose-dependent manner. However, a significant data gap exists in the public domain regarding the detailed quantitative results of these studies and the specific molecular mechanisms of action. For a complete and comprehensive risk assessment and to further understand the carcinogenic potential of this compound, access to the original, detailed study reports is essential. Future research should focus on elucidating the specific signaling pathways involved in this compound-induced carcinogenesis to better understand its toxicological profile.

References

In-Depth Technical Guide: Genotoxicity Assessment of Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is recognized as a genotoxic and carcinogenic compound. This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound, synthesizing available data from key assays including the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration assays, and in vivo micronucleus assays. The evidence collectively indicates that this compound possesses DNA-damaging capabilities, contributing to its classification as a substance of concern for animal and human health. This document details the experimental methodologies, presents quantitative data in a structured format, and explores the potential mechanisms underlying its genotoxic activity.

Introduction

Carbadox has been utilized in the swine industry as an antibacterial agent and growth promotant. However, its use has been curtailed in many regions due to concerns over the carcinogenic nature of its residues in animal tissues. This compound is a significant metabolite that has been identified as contributing to the overall genotoxic and carcinogenic risk of the parent compound[1]. A thorough understanding of the genotoxic profile of this compound is therefore critical for regulatory assessment and ensuring food safety. This guide aims to provide a detailed technical resource for professionals involved in drug safety and toxicological research.

Genotoxicity Profile of this compound

This compound has been evaluated in a battery of standard genotoxicity tests. While its genotoxic potency is considered to be lower than that of its parent compound, carbadox, the available data confirms its ability to induce genetic damage[1].

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Data Summary:

Tester StrainMetabolic Activation (S9)Result
S. typhimuriumWithPositive[1]
S. typhimuriumWithoutEquivocal/Negative

Experimental Protocol: Bacterial Reverse Mutation Assay

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

  • Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction), to mimic mammalian metabolism.

  • Procedure:

    • Varying concentrations of this compound are added to a molten top agar containing the bacterial tester strain and, in the case of activated assays, the S9 mix.

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation Criteria: A substance is generally considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

Workflow for Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Substance This compound (various concentrations) Plating Mix with Top Agar & Plate on Minimal Media Test_Substance->Plating Bacteria S. typhimurium (his- strain) Bacteria->Plating S9_Mix S9 Mix (+/- Metabolic Activation) S9_Mix->Plating Incubate Incubate at 37°C (48-72 hours) Plating->Incubate Counting Count Revertant Colonies Incubate->Counting Analysis Data Analysis (Dose-response) Counting->Analysis

Ames Test Experimental Workflow

In Vitro Mammalian Cell Transformation Assay

Cell transformation assays assess the potential of a chemical to induce neoplastic-like changes in cultured mammalian cells.

Data Summary:

Cell LineResult
Mouse CellsPositive[1]

Experimental Protocol: Cell Transformation Assay

  • Test System: Commonly used cell lines include BALB/c 3T3 or C3H/10T½ mouse embryo fibroblasts.

  • Procedure:

    • Cells are seeded at a low density and treated with various concentrations of this compound for a defined period.

    • After the treatment, the cells are cultured for several weeks, with regular changes of the culture medium.

    • The cultures are then fixed and stained.

    • Foci of transformed cells, which exhibit a loss of contact inhibition and altered morphology, are scored.

  • Evaluation Criteria: A significant, dose-dependent increase in the number of transformed foci compared to the solvent control is indicative of transforming potential.

In Vivo Chromosomal Aberration Assay

This assay detects structural chromosome damage in the bone marrow cells of rodents exposed to a test substance.

Data Summary:

SpeciesResult
RatPositive[1]

Experimental Protocol: In Vivo Chromosomal Aberration Assay

  • Test System: Typically, male and female rats or mice are used.

  • Procedure:

    • Animals are administered this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control are included.

    • At appropriate intervals after treatment, a metaphase-arresting agent (e.g., colchicine) is administered.

    • Animals are euthanized, and bone marrow is collected from the femurs.

    • Bone marrow cells are processed to prepare chromosome spreads.

    • Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

  • Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Logical Flow of In Vivo Genotoxicity Testing:

InVivo_Genotoxicity_Flow cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Endpoint Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Dosing Administration of this compound (Multiple Dose Levels) Animal_Model->Dosing Metaphase_Arrest Administer Metaphase- Arresting Agent Dosing->Metaphase_Arrest Controls Vehicle & Positive Controls Controls->Dosing Tissue_Harvest Harvest Target Tissue (e.g., Bone Marrow) Metaphase_Arrest->Tissue_Harvest Slide_Prep Prepare Slides for Microscopic Analysis Tissue_Harvest->Slide_Prep Scoring Score for Genotoxic Endpoint (e.g., Chromosomal Aberrations, Micronuclei) Slide_Prep->Scoring Stat_Analysis Statistical Analysis Scoring->Stat_Analysis

General Workflow for In Vivo Genotoxicity Studies

Potential Mechanism of Genotoxicity: Role of Reactive Oxygen Species

The precise mechanism of this compound-induced genotoxicity is not fully elucidated. However, studies on structurally related quinoxaline-1,4-dioxide compounds suggest that the generation of reactive oxygen species (ROS) may play a significant role.

ROS, such as superoxide anions and hydroxyl radicals, can induce oxidative stress within cells, leading to damage to cellular macromolecules, including DNA. This can result in single- and double-strand DNA breaks, base modifications, and the formation of apurinic/apyrimidinic (AP) sites, all of which can contribute to mutations and chromosomal instability.

ROS_Pathway This compound This compound Cellular_Metabolism Cellular Metabolism This compound->Cellular_Metabolism ROS Reactive Oxygen Species (ROS) Generation Cellular_Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Base Modifications) Oxidative_Stress->DNA_Damage Mutation Mutation DNA_Damage->Mutation Chromosomal_Aberration Chromosomal Aberration DNA_Damage->Chromosomal_Aberration

References

Methodological & Application

Application Notes and Protocols for the Detection of Desoxycarbadox in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in animal tissues. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) are outlined to ensure accurate and reliable residue analysis in various tissue matrices.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and disease control. However, due to the carcinogenic nature of its metabolite, this compound, regulatory agencies worldwide have established maximum residue limits (MRLs) or banned its use.[1] Consequently, sensitive and robust analytical methods are crucial for monitoring DCBX residues in edible tissues to ensure food safety. This document outlines validated methods for the determination of this compound in tissues such as muscle, liver, and kidney.

Analytical Methods Overview

The primary methods for this compound detection are chromatography-based, with LC-MS/MS being the gold standard for confirmation and quantification due to its high sensitivity and selectivity.[2][3] HPLC-UV offers a more accessible alternative, though it may have higher detection limits.[4] ELISA serves as a valuable screening tool, often targeting the more stable Carbadox metabolite, quinoxaline-2-carboxylic acid (QCA), as an indicator of Carbadox use.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound and related residues in swine tissues.

Table 1: LC-MS/MS Method Performance for this compound (DCBX)

TissueLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Muscle0.01 - 0.050.02 - 0.579.1 - 91.1
Liver0.01 - 0.250.02 - 0.5> 79.1
Muscle-20-
Liver-20-
Muscle-0.05-

Table 2: HPLC-UV Method Performance for this compound and Carbadox Metabolites

AnalyteTissueLimit of Determination (µg/kg)Recovery (%)Reference
Carbadox & MetabolitesMuscle, Liver, Kidney1 - 581 - 87

Table 3: ELISA Method Performance for Quinoxaline-2-carboxylic acid (QCA)

TissueLimit of Detection (µg/kg)Recovery (%)Reference
Muscle1.9076 - 108
Liver-92.6 - 112.2

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Swine Tissues

This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous determination of Carbadox and Olaquindox related residues.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Clean-up

  • Column Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

3. LC-MS/MS Instrumental Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Protocol 2: HPLC-UV for Carbadox and its Metabolites in Swine Tissues

This protocol is based on a method using post-column derivatization for enhanced detection.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 5.0 g of homogenized tissue into a centrifuge tube.

  • Extraction: Add 20 mL of methanol-acetonitrile (1:1, v/v) and homogenize for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

  • Purification: The extract is further purified over an alumina-Florisil column and partitioned with isooctane.

2. HPLC-UV Instrumental Analysis

  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Post-Column Derivatization: After separation on the column, the eluent is mixed with a sodium hydroxide solution to induce a chemical reaction that enhances the UV absorbance of the analytes.

  • Detection: UV-VIS detector set at 420 nm.

  • Injection Volume: A large volume injection (e.g., 2 mL) may be used with a column-switching system for sample enrichment.

Protocol 3: ELISA for Quinoxaline-2-carboxylic acid (QCA)

This protocol outlines a competitive ELISA for the screening of QCA, a major metabolite of Carbadox.

1. Sample Preparation

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract a known amount of the homogenized tissue with an appropriate buffer, which may be followed by a centrifugation step to remove solid debris.

  • Dilution: Dilute the resulting extract to fall within the dynamic range of the assay.

2. ELISA Procedure

  • Coating: Microtiter plates are pre-coated with a QCA-protein conjugate.

  • Competitive Binding: Add standards or diluted tissue extracts and a specific anti-QCA antibody to the wells. During incubation, free QCA in the sample and the QCA-conjugate on the plate compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Washing: Wash the plate again to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of QCA in the sample.

Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis LC-MS/MS Analysis Homogenization 1. Tissue Homogenization Extraction 2. Extraction with Metaphosphoric Acid/Methanol Homogenization->Extraction 2g tissue Centrifugation 3. Centrifugation Extraction->Centrifugation Filtration 4. Supernatant Filtration Centrifugation->Filtration Conditioning 5. SPE Cartridge Conditioning Filtration->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Washing Loading->Washing Elution 8. Elution Washing->Elution Evaporation 9. Evaporation & Reconstitution Elution->Evaporation Injection 10. LC Injection Evaporation->Injection Separation 11. Chromatographic Separation Injection->Separation Detection 12. Mass Spectrometric Detection Separation->Detection Quantification 13. Data Analysis & Quantification Detection->Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Detection.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Homogenize 1. Tissue Homogenization Extract 2. Extraction Homogenize->Extract Dilute 3. Dilution Extract->Dilute Compete 5. Competitive Binding (Sample + Antibody) Dilute->Compete Coat 4. Plate Coating (Pre-coated) Coat->Compete Wash1 6. Washing Compete->Wash1 SecondaryAb 7. Add Secondary Ab-Enzyme Conjugate Wash1->SecondaryAb Wash2 8. Washing SecondaryAb->Wash2 Substrate 9. Add Substrate Wash2->Substrate Measure 10. Measure Absorbance Substrate->Measure

Caption: Competitive ELISA Workflow for QCA Screening.

Method_Relationship cluster_info Characteristics Screening Screening Methods ELISA ELISA (QCA) Screening->ELISA HPLC_UV HPLC-UV Screening->HPLC_UV Confirmatory Confirmatory Methods LC_MSMS LC-MS/MS (DCBX) Confirmatory->LC_MSMS HighThroughput High Throughput ELISA->HighThroughput LowerCost Lower Cost ELISA->LowerCost Quantitative Quantitative HPLC_UV->Quantitative HighSensitivity High Sensitivity LC_MSMS->HighSensitivity HighSelectivity High Selectivity LC_MSMS->HighSelectivity LC_MSMS->Quantitative ConfirmatoryID Confirmatory ID LC_MSMS->ConfirmatoryID

Caption: Relationship and Characteristics of Analytical Methods.

References

Application Note: Quantification of Desoxycarbadox in Swine Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Desoxycarbadox (DCBX) in swine muscle and liver tissues. The protocol outlines a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for efficient matrix removal and analyte enrichment. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of this compound residues in edible tissues.

Introduction

Carbadox is a veterinary antimicrobial agent previously used for growth promotion and for the control of swine dysentery and bacterial enteritis. However, concerns have been raised regarding the carcinogenic potential of its metabolite, this compound (DCBX). As a result, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have heightened their scrutiny of carbadox and its residues in food products of animal origin. The FDA has withdrawn the approved regulatory method for carbadox, emphasizing the need for reliable and sensitive analytical methods to monitor its carcinogenic residues. This application note provides a comprehensive LC-MS/MS method for the quantification of this compound, addressing the analytical challenges and regulatory landscape.

Experimental

Materials and Reagents
  • This compound (DCBX) analytical standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Metaphosphoric acid

  • Trifluoroacetic acid

  • Sodium acetate

  • Oasis MAX SPE cartridges (or equivalent)

Standard Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 15:85 acetonitrile:water, v/v) to construct a calibration curve.

Sample Preparation

A detailed protocol for the extraction of this compound from swine tissues is provided below. This method is adapted from a published study and has been shown to provide good recovery and reproducibility.[1]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (muscle or liver) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Wash the cartridge with 30 mL of 5% methanol in sodium acetate solution.

    • Dry the cartridge by passing air through it for 5 minutes.

    • Elute the analyte with 15 mL of 2% trifluoroacetic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 15:85 (v/v) acetonitrile:water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%A%B
0.08515
10.02080
10.18515
15.08515
Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • This compound [M+H]+: m/z 231.1

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
This compound231.1199.0Optimize for instrumentQuantifier
This compound231.1129.2Optimize for instrumentQualifier

Note: Collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Results and Discussion

Method validation was performed according to the European Union Commission Decision 2002/657/EC criteria.[1] The method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of this compound in swine muscle and liver.

Quantitative Data Summary: [1]

ParameterSwine MuscleSwine Liver
Limit of Detection (LOD) 0.01 µg/kg0.01 µg/kg
Limit of Quantification (LOQ) 0.02 µg/kg0.02 µg/kg
Recovery >79.1%>79.1%
Linearity (r²) >0.99>0.99
Intra-day Precision (RSD%) <9.2%<9.2%
Inter-day Precision (RSD%) <9.2%<9.2%

The sample preparation protocol effectively removed matrix interferences, resulting in clean chromatograms and reliable quantification. The use of a quantifier and a qualifier MRM transition ensures high selectivity and confidence in the identification of this compound.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Swine Tissue (Muscle or Liver) homogenize Homogenization sample->homogenize extract Extraction with 2% Metaphosphoric Acid in 20% Methanol homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (Oasis MAX) centrifuge->spe Supernatant evaporate Evaporation spe->evaporate Eluate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

References

High-Performance Liquid Chromatography for the Determination of Desoxycarbadox: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Desoxycarbadox using High-Performance Liquid Chromatography (HPLC). This compound is the primary metabolite of Carbadox, a veterinary drug used to promote growth and control swine dysentery. Due to potential carcinogenic concerns associated with Carbadox and its residues, robust analytical methods for monitoring its metabolite, this compound, in various matrices are crucial for food safety and regulatory compliance.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note focuses on a reversed-phase HPLC method coupled with ultraviolet (UV) detection for the determination of this compound. The described method is applicable for the analysis of this compound in various sample matrices, including animal tissues and feed, after appropriate sample preparation.

The protocol herein is based on established and validated methods found in the scientific literature, providing a reliable starting point for researchers and analysts.[1][2][3][4]

Experimental Protocols

Principle

The method involves the extraction of this compound from the sample matrix, followed by a clean-up step to remove interfering substances. The purified extract is then injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a specified wavelength.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reagents: Acetic acid (glacial, analytical grade), Metaphosphoric acid.

  • Standards: this compound analytical standard.

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.[2]

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Vortex mixer, centrifuge, evaporator.

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

Sample Preparation

The following is a general protocol for the extraction of this compound from swine muscle tissue. Modifications may be required for other matrices.

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a centrifuge tube.

    • Add 10 mL of an extraction solution (e.g., 0.3% metaphosphoric acid in methanol/water 7:3 v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Conditions

The following HPLC conditions are a representative example. Optimization may be necessary depending on the specific column and instrumentation used.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.01% Acetic acid in Water : Acetonitrile (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 370 nm

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the table below. The data is compiled from various studies and represents typical validation parameters.

ParameterTypical ValueReference(s)
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Recovery 70.2 - 86.3%
Limit of Detection (LOD) 1 ng/g
Limit of Quantification (LOQ) 2.5 - 5 ng/g

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Supernatant_Collection->SPE_Cleanup Evaporation Evaporation to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Validation Parameters

The following diagram shows the relationship between key validation parameters in an analytical method.

G Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantification (LOQ) LOD->LOQ

References

Application Note: Solid-Phase Extraction for Desoxycarbadox Cleanup in Swine Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the cleanup of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, from swine muscle and liver tissues. The described method utilizes Oasis HLB cartridges to effectively remove matrix interferences prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This procedure is crucial for ensuring food safety and regulatory compliance by enabling sensitive and accurate quantification of DCBX residues.

Introduction

Carbadox is a veterinary drug used in swine production; however, its use is regulated due to the carcinogenic nature of its metabolite, this compound.[1][2] Accurate monitoring of DCBX residues in edible tissues is therefore essential to protect consumers. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved extract purity.[3][4] This note provides a detailed protocol for an effective SPE cleanup method for DCBX in swine tissue, adapted from established analytical procedures.[5]

Chemical Compound

CompoundIUPAC NameMolecular FormulaMolar Mass
This compoundmethyl N-(quinoxalin-2-ylmethylideneamino)carbamateC11H10N4O2230.22 g/mol

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Extraction with Metaphosphoric Acid/Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition Oasis HLB Cartridge Supernatant->Conditioning Loading Load Sample Extract Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute this compound Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS SPE_Protocol cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution Step1 1. Pass 3 mL of Methanol Step2 2. Pass 3 mL of Deionized Water Step1->Step2 Step3 3. Load the sample extract (supernatant) Step2->Step3 Step4 4. Wash with 3 mL of Deionized Water Step3->Step4 Step5 5. Elute with 3 mL of Methanol Step4->Step5

References

Application Notes & Protocols for the Detection of Desoxycarbadox in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of desoxycarbadox (DCBX), a metabolite of the veterinary drug carbadox, in animal feed. The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in feed safety and quality control.

Introduction

Carbadox is an antimicrobial drug previously used in swine feed to promote growth and prevent dysentery.[1][2][3][4][5] However, due to concerns over the carcinogenic nature of its residues, including the metabolite this compound, its use has been banned or restricted in many countries. Regulatory bodies mandate the monitoring of animal feed to ensure the absence of these banned substances. This document details validated analytical methods for the determination of this compound and its parent compound, carbadox, in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the detection of this compound and carbadox in animal feed involve solvent extraction, a clean-up step to remove matrix interferences, and subsequent analysis by chromatography. LC-MS/MS is the confirmatory method of choice due to its high sensitivity and selectivity, while HPLC-UV/DAD offers a reliable and more accessible alternative for screening purposes.

A critical aspect of the analysis is the sample preparation, which must efficiently extract the analytes from the complex feed matrix and minimize interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the detection of carbadox (parent drug of this compound) in animal feed. This data is essential for assessing the suitability of a method for specific regulatory requirements.

AnalyteMethodMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Linearity (r²)Reference
CarbadoxHPLC-UVAnimal Feed0.03 mg/kg-95.3 - 97.2> 0.995
CarbadoxHPLC-MS/MSPoultry & Swine Feed9 µg/kg12 µg/kg98.63 - 99.41-
OlaquindoxHPLC-MS/MSPoultry & Swine Feed80 µg/kg110 µg/kg95.07 - 104.62-
CarbadoxLC-MS/MSPorcine Feedingstuffs-0.5 mg/kg (lowest validation level)--

Protocol 1: HPLC-UV Method for the Determination of Carbadox in Animal Feed

This protocol is based on the method described by Majer-Jurić et al. (2011).

1. Principle

Carbadox is extracted from the animal feed sample with a methanol/water mixture. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge before analysis by HPLC with UV detection.

2. Materials and Reagents

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Carbadox analytical standard

  • AccuBond Alumina N SPE cartridges

  • 0.45 µm syringe filters

3. Sample Preparation

  • Weigh 1 g of a representative animal feed sample into a centrifuge tube.

  • Add 10 mL of methanol/water (50:50 v/v).

  • Vortex for 1 minute and then extract for 60 minutes using a mechanical shaker.

  • Centrifuge the sample.

  • Condition an AccuBond Alumina N SPE cartridge.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Elute the analyte from the cartridge.

  • Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Column: Waters Symmetry Shield RP-8 or equivalent

  • Mobile Phase: Optimized mixture of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 373 nm

5. Calibration

Prepare a series of calibration standards of carbadox in the mobile phase. The calibration curve should show acceptable linearity in the desired concentration range (e.g., 0.1 to 50 mg/L).

Protocol 2: LC-MS/MS Confirmatory Method for Carbadox in Animal Feed

This protocol is based on the methods described for the analysis of carbadox in feedingstuffs.

1. Principle

Carbadox is extracted from the feed sample using a mixture of water and acetonitrile. The extract undergoes a clean-up step before being analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.

2. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Hexane

  • C18 dispersive phase

  • Carbadox analytical standard

3. Sample Preparation

  • Weigh a representative portion of the animal feed sample.

  • Add a mixture of water and acetonitrile (1:1 v/v) for extraction.

  • Homogenize and centrifuge the sample.

  • Take an aliquot of the supernatant and perform a clean-up step with hexane to remove lipids.

  • Further clean the extract using a C18 dispersive phase.

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.

  • Flow Rate: As recommended for the chosen column.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MRM Transitions: Monitor for the specific precursor and product ions of carbadox (e.g., m/z 231 -> 90 for carbadox).

5. Validation

The method should be validated according to established guidelines, assessing parameters such as specificity, linearity, matrix effect, decision limits (CCα), detection capability (CCβ), accuracy, and precision.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_hplc_uv cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh 1g of Animal Feed s2 Add 10mL Methanol/Water (50:50) s1->s2 s3 Extract for 60 min s2->s3 s4 Centrifuge s3->s4 s5 SPE Clean-up (Alumina N) s4->s5 s6 Filter (0.45 µm) s5->s6 a1 Inject into HPLC s6->a1 a2 Separation on RP-8 Column a1->a2 a3 UV Detection at 373 nm a2->a3 d1 Generate Chromatogram a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: HPLC-UV Experimental Workflow for Carbadox Detection.

experimental_workflow_lc_msms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sp1 Weigh Feed Sample sp2 Extract with Water/Acetonitrile sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 Hexane & C18 Clean-up sp3->sp4 sp5 Evaporate to Dryness sp4->sp5 sp6 Reconstitute in Mobile Phase sp5->sp6 an1 Inject into LC-MS/MS sp6->an1 an2 Chromatographic Separation (C18) an1->an2 an3 MS/MS Detection (MRM) an2->an3 da1 Acquire Mass Spectra an3->da1 da2 Identify & Quantify Analyte da1->da2

Caption: LC-MS/MS Experimental Workflow for Carbadox Confirmation.

References

Application Note: A Robust Protocol for the Extraction of Desoxycarbadox from Liver Tissue for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desoxycarbadox (DCBX) is a principal metabolite of the veterinary drug carbadox, which has been used in swine for growth promotion and control of enteric diseases. Due to safety concerns regarding the carcinogenic potential of carbadox and its residues, regulatory agencies have established maximum residue limits (MRLs) for its metabolites in edible tissues.[1] this compound is a critical residue monitored in tissues, particularly the liver, where it can accumulate.[2] Therefore, sensitive and reliable analytical methods for the extraction and quantification of this compound from liver tissue are essential for food safety monitoring and pharmacokinetic studies.

This application note provides a detailed protocol for the extraction of this compound from liver tissue, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is a synthesized approach based on established scientific literature, focusing on efficient extraction and purification to ensure high recovery and accurate quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of this compound in liver tissue.

ParameterMethod 1Method 2Method 3
Analytical Technique HPLC with UV-VIS DetectionLC-MS/MSLC-MS/MS
Extraction Solvent Absolute Ethanol & Metaphosphoric Acid0.3% Metaphosphoric Acid in MethanolNot Specified
Cleanup Procedure Alumina Column ChromatographyOasis HLB SPE CartridgeOasis MAX SPE Cartridge
Mean Recovery 61% ± 7.2%[3]70.2-86.3%[4]95% (RSD = 14%)[5]
Limit of Detection (LOD) 2 µg/kg1 ng/g (1 µg/kg)Not Reported
Limit of Quantification (LOQ) 10-40 µg/kg (linear range)Not Reported0.5-2 µg/kg
Reference Journal of AOAC INTERNATIONALResearchGate PublicationPubMed Publication

Experimental Protocol

This protocol details the steps for the extraction of this compound from liver tissue.

1. Materials and Reagents:

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Deionized Water (18 MΩ·cm)

  • Acids: Metaphosphoric Acid, Formic Acid

  • Salts: Potassium Dihydrogen Phosphate (KH₂PO₄)

  • SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) or Oasis HLB (Hydrophilic-Lipophilic Balanced)

  • Equipment:

    • High-speed homogenizer (e.g., Polytron)

    • Refrigerated centrifuge

    • Rotary evaporator

    • Solid-Phase Extraction (SPE) manifold

    • Vortex mixer

    • Analytical balance

    • pH meter

    • LC-MS/MS system

2. Sample Preparation and Homogenization:

  • Weigh 2-5 g of thawed liver tissue into a centrifuge tube.

  • Add an appropriate volume of extraction solvent. A common choice is 10 mL of 0.3% metaphosphoric acid in methanol.

  • Homogenize the tissue sample until a uniform consistency is achieved.

  • Centrifuge the homogenate at a speed sufficient to pellet solid material (e.g., 10,000 x g for 10 minutes at 4°C).

  • Decant the supernatant into a clean tube.

3. Liquid-Liquid Extraction (Fat Removal):

  • To the supernatant, add an equal volume of hexane to remove lipids.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the layers (e.g., 3,000 x g for 5 minutes).

  • Discard the upper hexane layer.

  • Repeat the hexane wash if the sample is particularly high in fat content.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition the SPE Cartridge: Condition an Oasis MAX or HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Load the Sample: Load the supernatant from the liquid-liquid extraction step onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum.

  • Wash the Cartridge: Wash the cartridge to remove interfering substances. A typical wash solution is 5 mL of deionized water followed by 5 mL of a weak organic solvent solution (e.g., 5% methanol in water).

  • Elute this compound: Elute the this compound from the cartridge using an appropriate elution solvent. For Oasis MAX cartridges, 3 mL of 2% formic acid in ethyl acetate is effective. For Oasis HLB, a higher concentration of methanol may be used.

  • Dry Down the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

5. Reconstitution and Analysis:

  • Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex the sample to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Desoxycarbadox_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis LiverTissue Liver Tissue Sample (2-5g) Homogenization Homogenize in Extraction Solvent LiverTissue->Homogenization Centrifugation1 Centrifuge to Pellet Solids Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 LLE Liquid-Liquid Extraction (Hexane Wash) Supernatant1->LLE SPE_Load Load Sample onto SPE Cartridge LLE->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for this compound Extraction from Liver Tissue.

References

Application of Desoxycarbadox in Veterinary Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX) is a principal metabolite of the veterinary drug carbadox, an antimicrobial agent previously used in swine production to promote growth and control bacterial infections.[1] Due to the carcinogenic nature of carbadox and its metabolite, this compound, regulatory agencies globally have established stringent monitoring programs to ensure the safety of pork products.[1][2][3][4] this compound is of significant toxicological concern as it is considered a genotoxic carcinogen. Consequently, highly sensitive and specific analytical methods are required for the routine monitoring of its residues in edible swine tissues to protect consumer health. This document provides a comprehensive overview of the application of this compound monitoring in veterinary drug surveillance, including detailed analytical protocols and relevant data.

Data Presentation

The monitoring of this compound residues in swine tissues is critical for ensuring food safety. The following tables summarize key quantitative data from various analytical methods developed for its detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Swine Tissues

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MSSwine Muscle & Liver0.01 - 0.250.02 - 0.5
LC-MS/MSSwine Muscle1.04 - 2.11 (CCα)1.46 - 2.89 (CCβ)
LC/ACPI-MS/MSSwine Liver-0.03
LC-UVPork Muscle, Liver, Kidney2-

CCα: Decision Limit, CCβ: Detection Capability

Table 2: Recovery Rates of this compound from Spiked Swine Tissues

Analytical MethodMatrixSpiking Level (µg/kg)Average Recovery (%)Reference
LC-MS/MSSwine Muscle & Liver0.05 - 10.0>79.1
LC-MS/MSSwine MuscleNot Specified99.8 - 101.2
LCPork Tissues10 - 40 ppb61 ± 7.2

Table 3: Depletion of this compound in Swine Tissues After Withdrawal of Carbadox-Treated Feed

TissueTime After WithdrawalThis compound Concentration (ppb)Reference
Muscle24 hours17
48 hours9
72 hoursTrace
Liver24 hours125
48 hours17
72 hoursTrace
Kidney24 hours186
48 hours34
72 hoursTrace

Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of this compound in swine tissues, synthesized from established research.

Protocol 1: LC-MS/MS Analysis of this compound in Swine Muscle and Liver

This protocol is adapted from a method for the simultaneous determination of carbadox and olaquindox-related residues.

1. Sample Preparation and Extraction

  • Weigh 2.0 ± 0.1 g of homogenized swine tissue (muscle or liver) into a 50 mL centrifuge tube.

  • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

  • Homogenize the sample for 1 minute using a high-speed homogenizer.

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water, followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor and product ions of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Homogenization of Swine Tissue (2g) Extraction Extraction with 2% Metaphosphoric Acid in 20% Methanol Homogenization->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration of Supernatant (0.22 µm) Centrifugation->Filtration Conditioning SPE Cartridge Conditioning Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Step Loading->Washing Elution Elution with 2% Formic Acid in Methanol Washing->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Workflow for the analysis of this compound in swine tissues.

Postulated Genotoxicity Pathway of this compound

genotoxicity_pathway DCBX This compound Metabolic_Activation Metabolic Activation (e.g., N-O group reduction) DCBX->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks) Reactive_Metabolites->DNA_Damage Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity DNA_Damage->Genotoxicity

Caption: Postulated pathway of this compound-induced genotoxicity.

References

Desoxycarbadox Reference Standard: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation, characterization, and use of Desoxycarbadox reference standards in analytical applications. The protocols outlined below are essential for the accurate quantification of this compound, a critical metabolite of the veterinary drug Carbadox, in various matrices, particularly in tissues of animal origin.

Introduction to this compound

This compound is a primary metabolite of Carbadox, an antimicrobial agent previously used in swine production to promote growth and prevent infectious diseases.[1] Due to toxicological concerns associated with Carbadox and its residues, regulatory agencies worldwide mandate the monitoring of its metabolites in food products derived from treated animals.[1] this compound is a key analyte in such residue analysis, and the availability of a well-characterized reference standard is paramount for accurate and reliable analytical testing.[1]

Preparation and Handling of this compound Reference Standard

In most laboratory settings, this compound reference standards are procured from accredited commercial suppliers who provide a certificate of analysis detailing the material's purity and identity.[1][2] The preparation process in a user's laboratory typically involves the meticulous preparation of stock and working standard solutions.

Initial Handling and Storage
  • Storage: Upon receipt, the this compound reference standard should be stored at the recommended temperature, typically -20°C, to ensure its stability.

  • Equilibration: Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the standard.

Protocol for Preparation of Stock Standard Solution (e.g., 100 µg/mL)
  • Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the this compound reference standard using a calibrated analytical microbalance.

  • Dissolution: Quantitatively transfer the weighed standard to a class A volumetric flask (e.g., 100 mL).

  • Solvent Addition: Add a small amount of a suitable solvent, such as methanol or acetonitrile, to dissolve the standard. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once dissolved, dilute to the mark with the same solvent.

  • Homogenization: Mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution to an amber glass vial and store at -20°C.

Protocol for Preparation of Working Standard Solutions

Working standard solutions are prepared by serial dilution of the stock solution to the desired concentrations for constructing calibration curves.

  • Intermediate Dilutions: Prepare one or more intermediate stock solutions from the primary stock solution as needed.

  • Final Dilutions: Prepare a series of working standards in the desired concentration range (e.g., 0.01 ng/mL to 0.5 ng/mL for LC-MS/MS analysis) by diluting the stock or intermediate solutions with the appropriate mobile phase or reconstitution solvent.

  • Storage: Store working solutions in a refrigerator at 2-8°C and prepare fresh as required by the analytical method's stability data.

Quality Control of Reference Standard Solutions

The integrity of the prepared standard solutions is critical for accurate analytical results. The following workflow illustrates the quality control checks for a newly prepared reference standard solution.

QC_Workflow Prep Prepare New Reference Standard Solution Purity Purity Check (e.g., HPLC-UV) Prep->Purity Identity Identity Confirmation (e.g., LC-MS) Purity->Identity Concentration Concentration Verification (vs. previous batch or independent standard) Identity->Concentration Pass Pass Concentration->Pass All criteria met Fail Fail Concentration->Fail Criteria not met Use Release for Analytical Use Pass->Use Investigate Investigate and Reprepare Fail->Investigate Investigate->Prep

Caption: Quality control workflow for this compound reference standard solutions.

Application in Analytical Methods

This compound reference standards are primarily used for the identification and quantification of this compound residues in various matrices, particularly in swine tissues. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are suitable for the quantitative evaluation of this compound. The following is a general protocol that can be adapted based on specific laboratory instrumentation and requirements.

Experimental Protocol: HPLC Analysis of this compound

  • Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient system of 0.01 M phosphate buffer (pH 2.5) and acetonitrile is a typical mobile phase composition.

  • Flow Rate: A flow rate of 0.6 mL/min is often employed.

  • Detection: UV detection at an appropriate wavelength.

  • Calibration: Inject a series of working standard solutions to construct a calibration curve. Linearity is typically observed in the range of 0.5 to 50 ng.

  • Sample Analysis: Inject the prepared sample extracts and quantify the this compound concentration based on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of this compound at low concentrations in complex matrices like animal tissues.

Experimental Protocol: LC-MS/MS Analysis of this compound in Swine Tissue

  • Sample Preparation Workflow:

    Sample_Prep_Workflow Homogenize Homogenize Tissue Sample (e.g., 5g) Extract Extract with Solvent (e.g., 0.3% metaphosphoric acid-methanol (7:3)) Homogenize->Extract Cleanup Clean up with SPE (e.g., Oasis HLB cartridge) Extract->Cleanup Evaporate Evaporate to Dryness Cleanup->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

    Caption: Sample preparation workflow for LC-MS/MS analysis of this compound in tissue.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or C8 reversed-phase column is suitable.

  • Mobile Phase: A gradient system consisting of solvents such as 0.01% acetic acid and acetonitrile is commonly used.

  • Flow Rate: A typical flow rate is 0.2 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used to produce the [M+H]+ ion of this compound.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Calibration: Prepare a matrix-matched calibration curve using the this compound working standards to account for matrix effects.

Quantitative Data Summary

The performance of analytical methods for this compound is summarized in the tables below.

Table 1: Recovery of this compound in Various Matrices

MatrixFortification LevelMean Recovery (%)Relative Standard Deviation (%)Reference
Swine Kidney, Muscle, Liver10 µg/kg9514
Other MatricesNot specified83 - 91Not specified
Swine Muscle and Liver2.5 and 5 ng/g70.2 - 86.3Not specified
Pig Muscle≤3.0 µg/kg99.8 - 101.2Not specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
HPLCSwine Muscle and Liver0.005 - 0.01 µg/gNot specified
LC-ESI-MSSwine Muscle and Liver1 ng/gNot specified
LC-MS/MSSwine Muscle and Liver0.01 - 0.25 µg/kg0.02 - 0.5 µg/kg

Stability of this compound

The stability of this compound is matrix-dependent.

  • In Eggs and Muscle: this compound is stable during spiking and storage at -20°C.

  • In Kidney and Liver: While stable under spiking conditions, its stability during long-term storage could not be unequivocally proven.

It is important to note that its parent compound, Carbadox, can be unstable in certain matrices and may convert to this compound. For instance, in kidney and liver samples spiked with Carbadox and stored at 4°C for about 1 hour, more than 50% can be converted to this compound.

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the accurate and reliable monitoring of this Carbadox metabolite in food products. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively prepare and utilize this compound reference standards in their analytical workflows, ensuring compliance with regulatory requirements and safeguarding public health.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desoxycarbadox Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Desoxycarbadox from complex matrices such as animal tissues and feed.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow for this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound in Fortified (Spiked) Samples

Question: My recovery of this compound from spiked control samples is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery in spiked samples can stem from several factors throughout the analytical process, from sample preparation to detection. Below is a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting cluster_extraction Extraction Efficiency cluster_cleanup Sample Clean-up cluster_stability Analyte Stability cluster_detection Detection Issues A Inadequate Solvent Polarity D Analyte Loss During SPE A->D If extraction is optimized B Insufficient Extraction Time/Energy B->D C Incorrect pH of Extraction Solvent C->D F Degradation During Sample Processing D->F If clean-up is optimized E Improper SPE Cartridge Selection E->F H Matrix Effects (Ion Suppression) F->H If stability is confirmed G Instability in Final Extract G->H End Resolution: Improved Recovery H->End I Instrumental Parameters Not Optimized I->End Start Start: Low Recovery Observed Start->A Start->B Start->C

Caption: Troubleshooting workflow for low this compound recovery.

Potential Causes and Solutions:

  • Extraction Inefficiency:

    • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound in the specific matrix.

      • Solution: Evaluate a range of solvents with varying polarities. A common and effective extraction solvent for this compound from tissues is a mixture of an organic solvent and an acidic aqueous solution, such as 0.3% metaphosphoric acid in methanol (7:3, v/v)[1]. For animal feed, acetonitrile-based extraction, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be effective[2].

    • Suboptimal Extraction pH: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds like this compound.

      • Solution: Adjusting the pH of the extraction solvent can improve recovery. For quinoxaline compounds, acidic conditions are often employed to enhance extraction efficiency[3]. Experiment with pH values in the acidic range (e.g., pH 3-6) to find the optimal condition for your matrix.

    • Insufficient Homogenization/Extraction Time: Incomplete disruption of the sample matrix can lead to poor extraction.

      • Solution: Ensure thorough homogenization of the sample. For tissue samples, using a high-speed homogenizer is often more effective than sonication or shaking alone for extracting incurred residues[4]. Increase the extraction time or employ techniques like vortexing, sonication, or mechanical shaking to enhance analyte release.

  • Analyte Loss During Clean-up:

    • Inadequate Solid-Phase Extraction (SPE) Protocol: Analyte may be lost during the loading, washing, or elution steps of SPE.

      • Solution: Optimize the SPE protocol. Ensure the cartridge is properly conditioned and equilibrated. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. The elution solvent must be strong enough to fully recover the analyte. A common approach for this compound involves using a mixed-mode anion-exchange SPE column like Oasis MAX[5].

    • Incorrect SPE Sorbent: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.

      • Solution: Select an SPE cartridge based on the physicochemical properties of this compound and the matrix components. For this compound, polymeric reversed-phase sorbents like Oasis HLB have been used successfully. A comparison of different SPE cartridges may be necessary to find the most suitable one for your specific application.

  • Analyte Instability:

    • Degradation During Processing: this compound may degrade due to exposure to light, high temperatures, or extreme pH during sample preparation.

      • Solution: Protect samples from light and avoid high temperatures during extraction and evaporation steps. Ensure the pH of all solutions is maintained within a stable range for this compound.

    • Storage Instability: While this compound is generally stable in muscle and eggs when stored at -20°C, its stability in liver and kidney matrices under storage can be less certain. Carbadox, the parent compound, can degrade to this compound in certain tissues, which could artificially inflate recovery if not accounted for.

      • Solution: Analyze samples as quickly as possible after collection. If storage is necessary, validate the stability of this compound in the specific matrix under the chosen storage conditions.

Issue 2: Significant Matrix Effects Observed in LC-MS/MS Analysis

Question: I am observing significant signal suppression for this compound in my LC-MS/MS analysis when analyzing sample extracts compared to pure standards. How can I mitigate these matrix effects?

Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification and reduced sensitivity.

Strategies to Mitigate Matrix Effects

Matrix_Effects_Mitigation cluster_sampleprep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy A Improve Clean-up C Optimize LC Gradient A->C If suppression persists B Dilute Sample Extract B->C E Matrix-Matched Calibrants C->E For accurate quantification D Change Column Chemistry D->E End Resolution: Minimized Matrix Effects E->End F Isotope-Labeled Internal Standard F->End Start Start: Matrix Effects Observed Start->A Start->B

Caption: Strategies for mitigating matrix effects in this compound analysis.

Mitigation Strategies:

  • Improved Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering co-eluting compounds.

    • Solution: Employ a more rigorous clean-up procedure. This could involve using a different type of SPE cartridge (e.g., mixed-mode or graphitized carbon black for highly pigmented samples) or adding a liquid-liquid extraction step. The QuEChERS method incorporates a dispersive SPE (dSPE) clean-up step that can be tailored with different sorbents to target specific matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method can separate this compound from the matrix components causing ion suppression.

    • Solution: Modify the LC gradient to better resolve the analyte from interfering peaks. Experiment with different mobile phase compositions and pH. Using a different column chemistry (e.g., HILIC for polar compounds) might also provide better separation.

  • Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

    • Solution: Dilute the reconstituted sample extract with the initial mobile phase. The dilution factor should be optimized to reduce matrix effects while maintaining sufficient sensitivity for this compound detection.

  • Matrix-Matched Calibration: This approach compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Solution: Prepare a pooled blank matrix extract using the same sample preparation procedure as for the unknown samples. Use this extract to prepare the calibration standards. This ensures that the standards and samples experience similar matrix effects.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.

    • Solution: If available, add a known amount of the SIL-IS to all samples, standards, and quality controls before the extraction process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound from animal tissues?

A1: Recovery rates for this compound can vary depending on the tissue type, fortification level, and the analytical method used. Generally, mean recoveries of around 70-95% are reported in the literature. For instance, a mean recovery of 95% (with a relative standard deviation of 14%) has been reported for this compound in swine kidney, muscle, and liver. Another study reported recoveries ranging from 70.2% to 86.3% in swine muscle and liver. A more recent LC-MS/MS method for swine muscle and liver tissues reported total recoveries higher than 79.1%.

Q2: Which extraction solvent is best for this compound from animal feed?

A2: For animal feed, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective for multiclass veterinary drug residue analysis, including compounds similar to this compound. This typically involves an extraction with an acidified organic solvent like methanol containing 1% acetic acid, followed by a dispersive solid-phase extraction (d-SPE) clean-up with C18. Another study on carbadox and olaquindox in feed used a matrix solid-phase dispersion (MSPD) extraction with acetonitrile-methanol (8:2, v/v) as the eluting solvent, achieving recoveries between 89.1% and 98.4%.

Q3: What type of SPE cartridge is recommended for this compound clean-up?

A3: The choice of SPE cartridge depends on the sample matrix and the desired level of clean-up. For this compound in swine tissues, both polymeric reversed-phase cartridges like Oasis HLB and mixed-mode anion-exchange cartridges such as Oasis MAX have been successfully used. Oasis HLB is a good starting point for general-purpose clean-up, while Oasis MAX can provide enhanced selectivity for acidic compounds.

Q4: How does pH affect the stability and extraction of this compound?

A4: The pH of the sample and extraction solvent can significantly influence both the stability and extraction efficiency of this compound. While specific quantitative data on the effect of a wide range of pH values on this compound recovery is limited in the readily available literature, general principles for similar quinoxaline compounds suggest that acidic conditions are often favorable for extraction. Extreme pH values (highly acidic or alkaline) and high temperatures can lead to the degradation of many pharmaceutical compounds. Therefore, it is crucial to control the pH during sample preparation to ensure both efficient extraction and analyte stability.

Q5: Are there any alternatives to traditional liquid-liquid or solid-phase extraction for this compound?

A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective alternative for the extraction of veterinary drug residues from complex matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a clean-up step using dispersive SPE (dSPE). The dSPE sorbents can be tailored to the specific matrix to remove interferences. This method is generally faster, uses less solvent, and is more cost-effective than traditional methods.

Quantitative Data Summary

Table 1: Reported Recovery of this compound from Various Matrices

MatrixFortification LevelExtraction MethodAnalytical TechniqueMean Recovery (%)Reference
Swine Kidney, Muscle, Liver10 µg/kgNot specifiedHPLC-UV95
Swine Muscle, Liver2.5 and 5 ng/g0.3% Metaphosphoric acid-Methanol (7:3) + Oasis HLB SPELC-ESI-MS70.2 - 86.3
Swine Muscle, LiverNot specified2% Metaphosphoric acid in 20% Methanol + Oasis MAX SPELC-MS/MS> 79.1
Pig Muscle≤ 3.0 µg/kgMetaphosphoric acid in Methanol + Ethyl acetate:Dichloromethane (50:50)LC-MS/MS99.8 - 101.2
Animal FeedNot specifiedAcetonitrile-Methanol (8:2) via MSPDHILIC-UHPLC89.1 - 98.4

Table 2: Comparison of SPE Cartridges for Analyte Recovery (General Guidance)

SPE Sorbent TypeRetention MechanismTypical Applications for this compound AnalysisPotential Advantages
Polymeric Reversed-Phase (e.g., Oasis HLB) Hydrophobic interactionsGeneral purpose clean-up of this compound from various matrices.Good retention for a wide range of compounds, stable across a wide pH range.
Mixed-Mode Anion Exchange (e.g., Oasis MAX) Reversed-phase and anion exchangeSelective retention of acidic compounds, potentially useful for separating this compound from basic or neutral interferences.High selectivity for acidic analytes, leading to cleaner extracts.
Graphitized Carbon Black (GCB) AdsorptionRemoval of pigments (e.g., chlorophyll) from plant-based matrices like animal feed.Effective for removing planar molecules and pigments.
Primary Secondary Amine (PSA) Normal phase and weak anion exchangeUsed in dSPE for QuEChERS to remove sugars and fatty acids.Effective for removing polar interferences in food and feed samples.

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Swine Tissue using SPE

This protocol is a synthesized procedure based on methods described in the literature.

1. Sample Homogenization:

  • Weigh 2 g of homogenized tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
  • Add an appropriate amount of internal standard if used.

2. Extraction:

  • Add 10 mL of 2% metaphosphoric acid in 20% methanol.
  • Vortex for 1 minute.
  • Homogenize using a high-speed homogenizer for 2 minutes.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Clean-up (using Oasis MAX):

  • Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
  • Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
  • Elution: Elute this compound with 3 mL of methanol.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction of this compound from Animal Feed

This protocol is a general guideline for a QuEChERS-based extraction adapted for veterinary drug residues in feed.

1. Sample Preparation:

  • Weigh 5 g of ground and homogenized animal feed into a 50 mL centrifuge tube.
  • If the feed is dry (less than 15% moisture), add 8 mL of water and let it sit for 30 minutes.
  • Add an appropriate amount of internal standard if used.

2. Extraction:

  • Add 10 mL of acetonitrile containing 1% acetic acid.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4,000 x g for 5 minutes.

3. Dispersive SPE (dSPE) Clean-up:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 12,000 x g for 2 minutes.

4. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Desoxycarbadox LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desoxycarbadox (DCBX).

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis and can significantly impact the accuracy, precision, and sensitivity of analytical methods.[1][2] This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects during this compound analysis.

Issue 1: Inconsistent or irreproducible results for this compound standards and samples.

This could be an indication of variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Evaluate Matrix Effects Quantitatively: The most direct way to assess matrix effects is through a post-extraction spike experiment.[3]

    • Protocol:

      • Prepare a blank sample extract by following your routine sample preparation procedure.

      • Spike a known concentration of this compound analytical standard into the blank extract. This is Set A .

      • Prepare a neat solution of this compound in the reconstitution solvent at the same concentration as Set A. This is Set B .

      • Analyze both sets by LC-MS/MS.

      • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

  • Assess Different Matrix Lots: Whenever possible, evaluate the matrix effect across at least six different lots of the biological matrix to assess the variability of the effect.[3]

Issue 2: Poor sensitivity or inability to reach the required limit of quantification (LOQ).

This is often caused by ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS/MS system.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like animal tissues. A mixed-mode anion-exchange column can be used for the extraction of this compound.[1]

    • Liquid-Liquid Extraction (LLE): Can be used as an alternative or in addition to SPE to remove interfering substances.

    • Protein Precipitation: A simpler but less selective method to remove proteins from plasma or serum samples.

  • Chromatographic Separation: Modify your LC method to separate this compound from co-eluting matrix components.

    • Adjust the gradient profile.

    • Experiment with different mobile phase compositions.

    • Consider a different stationary phase (column).

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components. However, this may compromise the LOQ if the initial analyte concentration is low.

Issue 3: Suspected degradation of this compound during sample storage or preparation.

The stability of this compound can be matrix-dependent.

Troubleshooting Steps:

  • Review Storage Conditions: this compound is reported to be stable during spiking and storage at -20°C in eggs and muscle. However, its stability in kidney and liver during storage has not been unequivocally proven. Ensure samples are stored frozen at or below -20°C and minimize freeze-thaw cycles.

  • Evaluate In-Process Stability: Be aware that the parent drug, Carbadox, can degrade to this compound in certain matrices, particularly kidney and liver, even at 4°C. This can artificially inflate the measured this compound concentration. Process samples as quickly as possible after thawing.

Frequently Asked Questions (FAQs)

Q1: What are the typical matrix effects observed for this compound in animal tissues?

A1: For the analysis of this compound in swine muscle and liver tissues, matrix effects have been reported to be in the range of 11.5–23.8%, indicating a moderate level of ion suppression.

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement. If a SIL-IS is not available, matrix-matched calibration is a suitable alternative. This involves preparing calibration standards in a blank matrix extract to mimic the matrix effects seen in the unknown samples.

Q3: Can I use a different ionization technique to reduce matrix effects?

A3: While Electrospray Ionization (ESI) is commonly used and is susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes. Exploring APCI as an alternative ionization source could be a viable strategy if significant matrix effects are observed with ESI.

Q4: My results show significant ion enhancement. What could be the cause?

A4: While less common than ion suppression, ion enhancement can occur when co-eluting compounds improve the ionization efficiency of the analyte. The troubleshooting steps are similar to those for ion suppression: improve sample cleanup, optimize chromatographic separation, and use an appropriate internal standard or matrix-matched calibration.

Quantitative Data Summary

The following table summarizes quantitative data related to the LC-MS/MS analysis of this compound.

ParameterMatrixValueReference
Matrix Effect Swine Muscle & Liver11.5–23.8% (Ion Suppression)
Recovery Kidney, Muscle, Liver95% (RSD = 14%)
Limit of Quantification (LOQ) Swine Muscle & Liver0.05 µg/kg

Experimental Protocols

Detailed Methodology for Matrix Effect Evaluation (Post-Extraction Spike Method)

This protocol is adapted from the general principles of bioanalytical method validation.

  • Sample Preparation:

    • Homogenize 2.0 g of blank swine tissue (muscle or liver).

    • Extract with 2% metaphosphoric acid in 20% methanol.

    • Perform solid-phase extraction (SPE) cleanup using a mixed-mode anion-exchange column (e.g., Oasis MAX).

    • Elute the analyte and evaporate the eluent to dryness.

    • Reconstitute the residue in a known volume of the initial mobile phase. This is your blank matrix extract.

  • Preparation of Solutions:

    • Set A (Post-Spike Sample): Spike a known amount of this compound standard solution into the blank matrix extract to achieve the desired final concentration (e.g., low, medium, and high QC levels).

    • Set B (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the exact same concentration as Set A.

  • LC-MS/MS Analysis:

    • Inject equal volumes of Set A and Set B into the LC-MS/MS system.

    • Acquire data using the optimized parameters for this compound.

  • Calculation:

    • Determine the average peak area for at least three injections of each solution.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate This compound Results q1 Suspect Matrix Effects? start->q1 eval_me Quantify Matrix Effect (Post-Extraction Spike) q1->eval_me Yes other_issues Investigate Other Causes (e.g., instrument, standard prep) q1->other_issues No me_present Matrix Effect > 15%? eval_me->me_present optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes end_ok Acceptable Results me_present->end_ok No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_is Use Stable Isotope-Labeled IS or Matrix-Matched Calibration optimize_lc->use_is revalidate Re-evaluate Matrix Effect use_is->revalidate revalidate->me_present

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

MatrixEffectCauses cluster_causes Potential Causes cluster_effects Consequences endogenous Endogenous Components Phospholipids Salts Proteins ion_supp Ion Suppression endogenous->ion_supp ion_enhan Ion Enhancement endogenous->ion_enhan exogenous Exogenous Components Metabolites Co-administered drugs exogenous->ion_supp exogenous->ion_enhan results Inaccurate & Imprecise Results Poor Sensitivity ion_supp->results ion_enhan->results

Caption: Causes and consequences of matrix effects in LC-MS/MS.

References

Technical Support Center: Overcoming Poor Chromatographic Peak Shape for Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Desoxycarbadox. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: My chromatographic peak for this compound is tailing. What are the most likely causes?

A: Peak tailing for this compound, where the latter half of the peak is broader than the front half, is commonly caused by secondary interactions between the analyte and the stationary phase. Given the structure of this compound, which contains nitrogen atoms, it can exhibit basic properties. These basic sites can interact with acidic residual silanol groups on the surface of silica-based columns, leading to tailing.[1][2] Other potential causes include column overload, low buffer concentration in the mobile phase, or a void at the column inlet.[3]

Q2: I am observing peak fronting for this compound. What could be the reason?

A: Peak fronting, where the first half of the peak is broader, is often an indication of column overload, where too much sample has been injected.[4][5] It can also be caused by the sample being dissolved in a solvent that is much stronger than the mobile phase, causing the analyte to travel too quickly at the beginning of the separation. Other possibilities include a collapsed column bed or issues with temperature mismatch between the sample and the column.

Q3: Can the mobile phase pH affect the peak shape of this compound?

A: Yes, the mobile phase pH is a critical parameter for obtaining a good peak shape for ionizable compounds like this compound. Operating at a low pH (e.g., around 2.5-3) can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause tailing. However, the pH should be chosen carefully to ensure the stability of the analyte and the column.

Q4: What type of HPLC column is best suited for the analysis of this compound to avoid poor peak shape?

A: For basic compounds like this compound, using a modern, high-purity, end-capped C8 or C18 column is recommended. End-capping chemically bonds a less polar group to the residual silanols, effectively shielding them from interacting with the analyte. Columns with a stationary phase designed for stability at low pH are also a good choice, as this allows for the suppression of silanol interactions.

Q5: My peak shape for this compound is inconsistent between injections. What should I check?

A: Inconsistent peak shape can be due to a variety of factors. Check for proper column equilibration between injections, especially if you are running a gradient method. Ensure your mobile phase is well-mixed and degassed, as changes in composition can affect chromatography. Also, examine the possibility of sample degradation or precipitation in the autosampler. A partially blocked column frit or a failing guard column can also lead to variable peak shapes.

Troubleshooting Guide

Issue: Peak Tailing

If you are observing peak tailing for this compound, follow these troubleshooting steps:

  • Reduce Silanol Interactions:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to your mobile phase to bring the pH down to a range of 2.5-3.5. This will protonate the silanol groups and reduce their interaction with the basic sites on this compound.

    • Use a High-Purity, End-Capped Column: If you are using an older column, switch to a modern, high-purity silica column with extensive end-capping.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. However, be aware that TEA can suppress MS ionization if you are using an LC-MS system.

  • Check for Column Overload:

    • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.

  • Optimize Mobile Phase Conditions:

    • Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., to 20-50 mM) can help to mask the residual silanol groups and improve peak shape.

  • Inspect the Column and System:

    • Check for Voids: A void at the head of the column can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit) to remove any blockage at the inlet frit.

    • Replace Guard Column: If you are using a guard column, it may be contaminated or worn out. Replace it with a new one.

Issue: Peak Fronting

If you are observing peak fronting for this compound, consider the following solutions:

  • Address Column Overload:

    • Reduce Injection Volume: Decrease the volume of sample you are injecting.

    • Lower Sample Concentration: Dilute your sample to reduce the mass of analyte being loaded onto the column.

  • Ensure Solvent Compatibility:

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your chromatographic run. If the sample is dissolved in a stronger solvent, it can cause the peak to front.

  • Check Column Integrity:

    • Inspect for Column Bed Collapse: A sudden shock to the column (e.g., a pressure surge) can cause the packed bed to collapse, leading to peak fronting. If you suspect this, the column may need to be replaced.

Experimental Protocols

Below are representative experimental conditions that have been used for the analysis of this compound. These can serve as a starting point for method development and troubleshooting.

Example HPLC-MS/MS Method
  • Column: Cadenza CD-C18 (10 cm x 2 mm i.d.)

  • Mobile Phase: Gradient of 0.01% acetic acid in water and acetonitrile

  • Flow Rate: 0.2 mL/min

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode

Sample Preparation
  • Extraction: Samples can be extracted with a mixture of 0.3% metaphosphoric acid and methanol (7:3, v/v).

  • Clean-up: Solid-phase extraction (SPE) using a cartridge like Oasis HLB can be employed for sample clean-up.

Quantitative Data Summary

The following table summarizes different chromatographic conditions used in the analysis of this compound and related compounds.

ParameterMethod 1Method 2
Analyte(s) This compound, Quinoxaline-2-carboxylic acidCarbadox, Olaquindox
Column Cadenza CD-C18 (10 cm x 2 mm i.d.)Waters Symmetry Shield RP-8
Mobile Phase Gradient of 0.01% acetic acid and acetonitrileAcetonitrile, varying pH and flow rate
Flow Rate 0.2 mL/minNot specified
Detection LC-ESI-MSHPLC-UV (373 nm)
Reference

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape peak_type Identify Peak Shape start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_overload_tail Dilute Sample (1:10) tailing->check_overload_tail check_overload_front Reduce Injection Volume/Concentration fronting->check_overload_front improve_tail Column Overload is Likely Cause Reduce sample concentration check_overload_tail->improve_tail Shape Improves no_improve_tail Issue Persists check_overload_tail->no_improve_tail No Improvement check_silanol Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) no_improve_tail->check_silanol improve_silanol Silanol Interaction is Likely Cause Consider end-capped column check_silanol->improve_silanol Shape Improves no_improve_silanol Issue Persists check_silanol->no_improve_silanol No Improvement check_column_tail Inspect Column/Guard Column (Check for voids, replace guard) no_improve_silanol->check_column_tail improve_front Column Overload is Likely Cause check_overload_front->improve_front Shape Improves no_improve_front Issue Persists check_overload_front->no_improve_front No Improvement check_solvent Is sample solvent stronger than mobile phase? no_improve_front->check_solvent solvent_yes Dissolve sample in initial mobile phase check_solvent->solvent_yes Yes solvent_no Issue Persists check_solvent->solvent_no No check_column_front Inspect Column for Collapse solvent_no->check_column_front

References

Desoxycarbadox stability issues during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desoxycarbadox during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the main factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound is influenced by several factors, including:

  • Storage Temperature: Temperature is a critical factor. While this compound is relatively stable at -20°C in certain matrices, its stability can be compromised at higher temperatures.[1]

  • Biological Matrix: The type of tissue significantly impacts stability. This compound shows better stability in muscle and eggs compared to liver and kidney.[1]

  • pH: The pH of the sample environment can influence the rate of degradation.

  • Light Exposure: Photodegradation can occur, so samples should be protected from light.

  • Oxidative Stress: Exposure to oxidizing agents can lead to degradation.

  • Enzymatic Activity: Residual enzymatic activity in tissue samples can potentially contribute to the degradation or release of bound this compound residues.

Q3: I observed an increase in this compound concentration in my stored tissue samples. Is this expected?

A3: This phenomenon has been reported, particularly in incurred tissue samples (tissues from animals that have been treated with Carbadox). The apparent increase in this compound concentration over a storage period of up to a year is thought to be due to the enzymatic release of this compound that was previously bound to tissue components. This highlights the complexity of stability assessments in biological matrices.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: Based on available data, the following storage conditions are recommended:

  • Short-term storage: For temporary storage during sample processing, maintain samples at 4°C and protect them from light. Be aware that in liver and kidney samples, Carbadox can rapidly convert to this compound at this temperature.[1]

  • Long-term storage: For long-term storage, freezing at -20°C is recommended, especially for muscle and egg samples where this compound has shown good stability.[1] For liver and kidney samples, while -20°C is the standard, unequivocal stability has not been proven, so analysis should be performed as soon as possible.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low or no detection of this compound in freshly spiked samples. 1. Degradation during spiking procedure: Carbadox can rapidly convert to this compound in certain fresh tissues (liver, kidney) at 4°C. 2. Suboptimal extraction efficiency. 1. Perform spiking on ice and process samples immediately. 2. Validate your extraction method to ensure high recovery. A mean recovery of 95% has been reported in kidney, muscle, and liver.
Inconsistent this compound concentrations across replicate samples. 1. Non-homogenous sample. 2. Variable degradation due to inconsistent storage. 3. Inconsistent extraction. 1. Ensure thorough homogenization of tissue samples before aliquoting. 2. Maintain consistent and controlled storage conditions for all samples. 3. Standardize the extraction protocol and ensure consistent execution.
Decreasing this compound concentration over time in stored samples. 1. Degradation due to improper storage temperature. 2. Exposure to light. 3. Multiple freeze-thaw cycles. 1. Verify and maintain the storage temperature at -20°C or lower. 2. Store all samples in amber vials or wrapped in aluminum foil to protect from light. 3. Aliquot samples to avoid repeated freeze-thaw cycles.
Unexpected peaks in chromatogram interfering with this compound. 1. Formation of degradation products. 2. Matrix interference. 1. Develop and validate a stability-indicating analytical method (e.g., HPLC with UV or MS detection) that can resolve this compound from its potential degradation products. 2. Optimize sample clean-up procedures to minimize matrix effects.

Quantitative Data Summary

Table 1: Stability of this compound in Different Biological Matrices at -20°C

Matrix Stability Finding Reference
MuscleStable
EggsStable
KidneyStability could not be unequivocally proven during storage.
LiverStability could not be unequivocally proven during storage.

Table 2: Recovery of this compound from Spiked Tissues

Matrix Mean Recovery (%) Relative Standard Deviation (%) Spiking Concentration (µg/kg) Reference
Kidney, Muscle, Liver951410

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Analyze Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Alkali->Analysis Analyze Oxidation Oxidative Degradation (3% H₂O₂, RT) Oxidation->Analysis Analyze Thermal Thermal Degradation (Solid, 70°C) Thermal->Analysis Analyze Photo Photolytic Degradation (Sunlight) Photo->Analysis Analyze Stock This compound Stock Solution Stock->Acid Expose to Stock->Alkali Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to Evaluation Data Evaluation (% Degradation, Degradant Identification) Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound in Swine Tissue

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound in swine tissue. Method validation is essential before routine use.

1. Sample Preparation:

  • Homogenization: Homogenize a known weight of the tissue sample (e.g., 5 g) with a suitable buffer.

  • Extraction: Extract this compound from the homogenate using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

  • Clean-up: Use an SPE cartridge to remove matrix interferences.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound) or a mass spectrometer for higher selectivity and sensitivity.

  • Column Temperature: 30°C.

3. Method Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity should be confirmed by analyzing stressed samples to ensure that degradation products do not interfere with the this compound peak.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Homogenize Homogenize Tissue Extract Extract with Solvent Homogenize->Extract Cleanup SPE Clean-up Extract->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute Inject Inject Sample Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV/MS Detection Separate->Detect Specificity Specificity Detect->Specificity Validate Linearity Linearity Detect->Linearity Validate Accuracy Accuracy Detect->Accuracy Validate Precision Precision Detect->Precision Validate

Caption: Workflow for a stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

The degradation of this compound during storage is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between influencing factors and the degradation outcome.

Degradation_Factors cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcome Outcome Temp Temperature Degradation Chemical Degradation Temp->Degradation Matrix Biological Matrix (Liver, Kidney, Muscle) Matrix->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Oxidation Oxidative Stress Oxidation->Degradation Loss Loss of this compound Degradation->Loss Products Formation of Degradation Products Degradation->Products

References

Minimizing ion suppression for Desoxycarbadox detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the detection of Desoxycarbadox by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for this compound, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2]

Q2: What are the common sources of ion suppression in biological matrices like swine tissue?

A2: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous components.[3] In the analysis of swine tissue for this compound, residual matrix components that are not removed during sample preparation are the primary cause of ion suppression.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal at the retention time of this compound or other regions of the chromatogram indicates the presence of ion-suppressing components from the matrix.

Q4: What are the general strategies to minimize ion suppression?

A4: The most effective strategies to minimize ion suppression fall into three main categories:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[2]

  • Chromatographic Separation: To chromatographically separate this compound from any remaining matrix components.

  • Methodological Approaches: Such as using a stable isotope-labeled internal standard to compensate for signal suppression.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound due to ion suppression.

Problem 1: Low or no signal for this compound standard injected in a prepared sample matrix, but a strong signal in a clean solvent.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The current sample preparation method may not be sufficiently removing matrix interferences. Consider switching to a more rigorous technique. For example, if you are using protein precipitation, try implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also an effective approach for cleaning up complex matrices like animal tissues.

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where ion suppression is observed. A longer gradient or a different stationary phase might be necessary.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also decrease the this compound concentration, so this approach is only feasible if the initial concentration is high enough.

Problem 2: Poor reproducibility of this compound quantification between different samples.

  • Possible Cause: Variable matrix effects from sample to sample.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for variable ion suppression. The SIL-IS co-elutes with this compound and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to normalize the calibration curve to the expected level of ion suppression.

Problem 3: Gradual decrease in this compound signal over a sequence of injections.

  • Possible Cause: Accumulation of matrix components in the LC column or MS ion source.

  • Troubleshooting Steps:

    • Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components from the column.

    • Clean the Ion Source: Contamination of the ion source can lead to a decline in sensitivity. Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and lenses.

    • Use a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the parts of the chromatogram where highly interfering matrix components elute, preventing them from entering the mass spectrometer.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of recovery data for different methods used for veterinary drugs in animal tissues, which can be an indicator of the effectiveness of matrix removal.

Sample Preparation MethodAnalyte ClassMatrixAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE) Multiple Veterinary DrugsMilk, Egg, Meat70 - 120
Solid-Phase Extraction (SPE) Multiple Veterinary DrugsAnimal-Derived FoodsGenerally high and reproducible
Protein Precipitation (ACN or EtOH) Peptidic Drugs & CatabolitesHuman Plasma> 50
QuEChERS Multiple Veterinary DrugsFishery Products68.1 - 111
QuEChERS with d-SPE Multiple Veterinary DrugsBeef and Chicken52.1 - 138.2
Automated STQ (SPE + QuEChERS) 129 Veterinary DrugsChicken, Pork, Beef82 - 85

Note: While recovery is a crucial parameter, it does not directly quantify ion suppression. Ion suppression is best evaluated by comparing the analyte response in a post-extraction spiked matrix sample to that in a neat solution. Lower ion suppression is indicated by a ratio closer to 1.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Swine Muscle

This protocol is adapted from a method for the determination of carbadox metabolites in swine muscle.

  • Homogenization: Homogenize 5 g of swine muscle tissue.

  • Deproteination & Extraction:

    • Add 20 mL of a solution of 0.3% metaphosphoric acid in methanol (7:3 v/v).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Add 20 mL of an ethyl acetate:dichloromethane (50:50 v/v) mixture to the supernatant.

    • Shake vigorously for 5 minutes.

    • Centrifuge to separate the phases.

    • Collect the organic (upper) layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Swine Tissue

This protocol is a general procedure that can be adapted for this compound using a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Sample Pre-treatment:

    • Homogenize 2 g of tissue.

    • Add 8 mL of 2% metaphosphoric acid in 20% methanol.

    • Vortex for 2 minutes and centrifuge at 5000 rpm for 15 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 5 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 1 mL of mobile phase.

Visualizations

Below are diagrams illustrating key workflows and concepts related to minimizing ion suppression for this compound detection.

IonSuppressionMechanism Droplet ESI Droplet GasPhase Gas Phase Ions Droplet->GasPhase MS_Detector Detector Signal GasPhase->MS_Detector To Mass Analyzer Analyte This compound Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Matrix->GasPhase Competition for charge & surface access Solvent Solvent Solvent->Droplet

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

TroubleshootingWorkflow Start Low or Inconsistent This compound Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Evaluate_SP Evaluate Sample Preparation Check_IS->Evaluate_SP Yes Implement_IS->Evaluate_SP Improve_SP Improve Sample Cleanup (e.g., SPE, LLE, QuEChERS) Evaluate_SP->Improve_SP Insufficient Optimize_LC Optimize Chromatographic Separation Evaluate_SP->Optimize_LC Sufficient Improve_SP->Optimize_LC Modify_Gradient Modify Gradient/Column Optimize_LC->Modify_Gradient Sub-optimal Check_System Check for System Contamination Optimize_LC->Check_System Optimal Modify_Gradient->Check_System Clean_System Clean Ion Source and/or Replace Column Check_System->Clean_System Contaminated Resolved Issue Resolved Check_System->Resolved Clean Clean_System->Resolved

Caption: Troubleshooting Workflow for Ion Suppression in this compound Analysis.

SamplePrepWorkflow cluster_prep Sample Preparation cluster_cleanup Cleanup Options Tissue Swine Tissue Sample Homogenize Homogenization Tissue->Homogenize Extract Extraction with Acidified Methanol Homogenize->Extract Cleanup Cleanup Step Extract->Cleanup LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE SPE Solid-Phase Extraction (SPE) Cleanup->SPE QuEChERS QuEChERS Cleanup->QuEChERS Evap Evaporation Recon Reconstitution Evap->Recon LCMS LC-MS Analysis Recon->LCMS LLE->Evap SPE->Evap QuEChERS->Evap

Caption: General Experimental Workflow for this compound Analysis from Swine Tissue.

References

Technical Support Center: Desoxycarbadox Extraction Parameter Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction parameters for Desoxycarbadox. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices from which this compound is extracted?

A1: this compound, a metabolite of the veterinary drug Carbadox, is most commonly extracted from animal tissues, particularly swine muscle and liver, as well as from medicated animal feeds.[1][2]

Q2: Which solvents are typically used for the extraction of this compound?

A2: Common solvent systems for this compound extraction include mixtures of an organic solvent with an acidic aqueous solution. Examples include 0.3% metaphosphoric acid-methanol (7:3), dimethylformamide-water, and acetonitrile.[1][2][3] For cleanup steps, ethyl acetate and dichloromethane mixtures have also been used.

Q3: What is the importance of the cleanup step after extraction?

A3: The cleanup step is crucial for removing interfering matrix components from the extract. This is essential for achieving accurate and sensitive detection, especially when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Common cleanup methods include solid-phase extraction (SPE) with cartridges like Oasis HLB or alumina columns, and liquid-liquid extraction.

Q4: How stable is this compound during extraction and storage?

A4: this compound is generally stable during storage at -20°C in eggs and muscle tissue. However, its parent compound, Carbadox, can be unstable and convert to this compound, especially in liver and kidney samples, even at 4°C. This compound itself has been shown to be unstable in simulated gastric fluid but stable in intestinal fluid. It is crucial to handle samples appropriately to prevent degradation or conversion.

Q5: What analytical techniques are used for the detection and quantification of this compound?

A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is a sensitive and selective method for determining this compound. UV detection at specific wavelengths, such as 280 nm, is also used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Incomplete extraction from the sample matrix.2. Analyte loss during cleanup steps.3. Degradation of this compound during sample processing.4. Inefficient elution from the SPE cartridge.1. Increase extraction time or use a more vigorous mixing/homogenization technique. Consider adjusting the solvent-to-sample ratio.2. Ensure the pH of the solutions used in liquid-liquid extraction is optimal for partitioning this compound into the desired phase. Review the SPE protocol to ensure the cartridge is properly conditioned and the elution solvent is appropriate.3. Minimize sample processing time and keep samples cooled. Avoid exposure to harsh acidic or basic conditions if stability is a concern.4. Test different elution solvents or increase the volume of the elution solvent.
High Background Noise or Interfering Peaks in Chromatogram 1. Insufficient cleanup of the sample extract.2. Contamination from solvents, glassware, or equipment.3. Matrix effects in the analytical instrument (e.g., ion suppression in MS).1. Optimize the SPE cleanup procedure. Try a different type of SPE cartridge or add a liquid-liquid extraction step.2. Use high-purity solvents and thoroughly clean all equipment. Run a blank sample (solvent only) to identify sources of contamination.3. Dilute the sample extract if possible. Use an internal standard to compensate for matrix effects. For LC-MS, consider using techniques like SelexION™ technology to reduce matrix effects.
Poor Reproducibility of Results 1. Inconsistent sample homogenization.2. Variability in extraction time, temperature, or solvent volumes.3. Inconsistent performance of SPE cartridges.1. Ensure a standardized and thorough homogenization procedure for all samples.2. Carefully control all experimental parameters. Use calibrated equipment and automated systems where possible.3. Use SPE cartridges from the same batch and ensure they are properly stored and conditioned before use.
Analyte Instability (Conversion of Carbadox to this compound) 1. In vitro metabolism in certain tissue samples after collection.2. Sample storage conditions.1. Process samples, especially liver and kidney, as quickly as possible after collection. Consider flash-freezing samples immediately.2. Store samples at -20°C or lower to minimize degradation and conversion.

Experimental Protocols

Protocol 1: Extraction of this compound from Swine Tissue using Metaphosphoric Acid-Methanol

This protocol is based on the method described for the determination of Carbadox metabolites in swine muscle and liver.

1. Sample Preparation:

  • Weigh 5g of homogenized swine muscle or liver tissue into a centrifuge tube.

2. Extraction:

  • Add 20 mL of 0.3% metaphosphoric acid-methanol (7:3, v/v).
  • Homogenize for 2 minutes using a high-speed homogenizer.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB cartridge (60 mg) with 5 mL of methanol followed by 5 mL of water.
  • Load the supernatant onto the conditioned cartridge.
  • Wash the cartridge with 5 mL of water.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute this compound with 5 mL of methanol.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Extraction of this compound from Medicated Feeds using Dimethylformamide-Water

This protocol is adapted from a method for determining Carbadox and this compound in medicated feeds.

1. Sample Preparation:

  • Grind the medicated feed sample to a fine powder.
  • Weigh 10g of the powdered feed into a flask.

2. Extraction:

  • Add 50 mL of dimethylformamide-water (1:1, v/v).
  • Shake vigorously for 30 minutes on a mechanical shaker.
  • Centrifuge at 5,000 x g for 15 minutes.
  • Filter the supernatant through a 0.45 µm filter.

3. Alumina Column Cleanup:

  • Prepare a chromatography column with 5g of activated alumina.
  • Load the filtered extract onto the column.
  • Wash the column with 20 mL of the extraction solvent.
  • Elute this compound with an appropriate solvent (e.g., a more polar solvent mixture).

4. Final Preparation:

  • Evaporate the eluate and reconstitute for HPLC analysis.

Data Presentation

Table 1: Comparison of Extraction Parameters and Performance for this compound

ParameterMethod 1 (Swine Tissue)Method 2 (Swine Tissue)Method 3 (Medicated Feed)
Matrix Swine Muscle and LiverPig MuscleMedicated Feeds
Extraction Solvent 0.3% metaphosphoric acid-methanol (7:3)Ethyl acetate:dichloromethane (50:50, v/v) after deproteination with meta-phosphoric acid in methanolDimethylformamide-water
Cleanup Method Oasis HLB SPE cartridge and liquid-liquid extractionRotary evaporation and redissolutionAlumina column
Analytical Method LC-ESI-MSLC-MS/MSLiquid Chromatography
Reported Recovery 70.2-86.3%99.8-101.2%Not explicitly stated for this compound
Detection Limit 1 ng/gCCβ ranged from 1.46 µg/kg to 2.89 µg/kgNot explicitly stated for this compound

Visualizations

Extraction_Workflow_Tissue cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue in Solvent Centrifugation 2. Centrifuge Homogenization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Loading 5. Load Supernatant Supernatant->Loading Conditioning 4. Condition SPE Cartridge Conditioning->Loading Washing 6. Wash Cartridge Loading->Washing Elution 7. Elute Analyte Washing->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute Residue Evaporation->Reconstitution Analysis 10. LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound extraction from tissue.

Logical_Troubleshooting Start Start: Low Analyte Recovery CheckExtraction Check Extraction Parameters Start->CheckExtraction CheckCleanup Check Cleanup Procedure CheckExtraction->CheckCleanup Yes Solvent Optimize Solvent? (Ratio, Type) CheckExtraction->Solvent No CheckStability Check Analyte Stability CheckCleanup->CheckStability Yes SPE Optimize SPE? (Elution, Wash) CheckCleanup->SPE No Storage Improve Sample Storage/Handling? CheckStability->Storage No End End: Improved Recovery CheckStability->End Yes TimeTemp Optimize Time/ Temperature? Solvent->TimeTemp TimeTemp->CheckCleanup LLE Optimize Liquid-Liquid Extraction? SPE->LLE LLE->CheckStability Storage->End

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting low sensitivity in Desoxycarbadox assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low sensitivity in Desoxycarbadox assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and why is sensitivity important?

A this compound assay is a method used to detect and quantify the amount of this compound, a metabolite of the veterinary drug carbadox, in a sample. Sensitivity is crucial as it determines the lowest concentration of this compound that can be reliably detected. Low sensitivity can lead to false-negative results, which is a significant concern in food safety and drug development.

Q2: What are the common causes of low sensitivity in a competitive ELISA for this compound?

Low sensitivity in a competitive ELISA format, often used for small molecules like this compound, can stem from several factors. These include suboptimal concentrations of antibody or coating antigen, issues with reagent stability (especially the this compound standard), procedural inconsistencies such as inadequate incubation times or temperatures, and interfering substances in the sample matrix.[1][2]

Q3: How does the stability of this compound affect assay sensitivity?

This compound is generally stable in muscle and eggs during storage at -20°C.[3] However, its stability in other matrices like liver and kidney may be less certain under storage conditions.[3] Degradation of this compound in samples or standards will lead to an underestimation of its concentration, resulting in apparently low sensitivity. It is crucial to handle and store samples and standards properly to maintain their integrity.

Q4: What is the "matrix effect" and how can it lower sensitivity?

The matrix effect refers to the interference caused by components in the sample (e.g., fats, proteins, salts) other than the analyte (this compound).[4] These interfering substances can hinder the binding of this compound or the detection antibody to the coated antigen, leading to a weaker signal and reduced sensitivity. Proper sample preparation and dilution are key to minimizing matrix effects.

Troubleshooting Guide for Low Sensitivity

Low signal or sensitivity is a common issue in this compound assays. The following sections provide a systematic approach to identifying and resolving the root cause.

Problem Area 1: Reagent and Solution Issues

If you suspect a problem with your reagents, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Degraded this compound Standard Prepare fresh standards for each assay. Store stock solutions in appropriate aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Suboptimal Antibody Concentration Perform a titration experiment (checkerboard assay) to determine the optimal concentration of the primary antibody. Too little antibody will result in a weak signal.
Suboptimal Coating Antigen Concentration Optimize the concentration of the this compound-protein conjugate used for coating the plate. Insufficient coating will lead to a low signal. A typical starting concentration for small molecule conjugates is 1-10 µg/mL.
Inactive Enzyme Conjugate Ensure the enzyme conjugate (e.g., HRP-conjugated secondary antibody) is stored correctly and has not expired. Consider testing its activity with a known positive control.
Contaminated or Expired Buffers/Substrate Prepare fresh buffers (coating, washing, blocking, and substrate) for each experiment. Ensure the substrate has been stored correctly, protected from light, and is not expired.
Problem Area 2: Procedural Errors

Careful adherence to the experimental protocol is critical for achieving high sensitivity. Review your procedure for the following potential errors.

Potential Cause Recommended Solution
Insufficient Incubation Time Increase the incubation time for the primary antibody and/or the enzyme conjugate to allow for adequate binding. Overnight incubation at 4°C for the primary antibody can sometimes improve sensitivity.
Inappropriate Incubation Temperature Ensure all incubation steps are performed at the temperature specified in the protocol. Most enzyme reactions in ELISAs are optimal at 37°C.
Inadequate Washing Increase the number of wash steps and the soaking time between washes to reduce background noise and improve the signal-to-noise ratio. Ensure complete removal of wash buffer after each step.
Improper Plate Sealing Use fresh plate sealers for each incubation step to prevent evaporation, which can concentrate reagents and affect results.
Pipetting Inaccuracies Calibrate your pipettes regularly. Use fresh tips for each standard and sample to avoid cross-contamination.
Problem Area 3: Sample-Related Issues

The composition and handling of your samples can significantly impact assay sensitivity.

Potential Cause Recommended Solution
Low Analyte Concentration If the this compound concentration in your sample is below the detection limit of the assay, consider concentrating the sample before analysis.
Matrix Effects Dilute your samples in the assay buffer to minimize interference from matrix components. It may be necessary to test different dilution factors to find the optimal one.
Improper Sample Storage Store tissue samples at -20°C or lower to prevent degradation of this compound. Avoid repeated freeze-thaw cycles by storing samples in aliquots.
Inefficient Sample Extraction Optimize your sample extraction protocol to ensure maximum recovery of this compound from the tissue matrix. This may involve adjusting the homogenization method or the extraction buffer composition.

Experimental Protocols & Workflows

General Competitive ELISA Workflow for this compound

This diagram illustrates the key steps in a typical competitive ELISA for this compound.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coat Plate Coat microplate wells with This compound-protein conjugate. Wash 1 Wash wells. Coat Plate->Wash 1 Block Block non-specific binding sites. Wash 1->Block Wash 2 Wash wells. Block->Wash 2 Add Sample/Standard Add this compound standards or samples to wells. Wash 2->Add Sample/Standard Add Antibody Add anti-Desoxycarbadox primary antibody. Add Sample/Standard->Add Antibody Incubate 1 Incubate. Add Antibody->Incubate 1 Wash 3 Wash wells. Incubate 1->Wash 3 Add Conjugate Add enzyme-conjugated secondary antibody. Wash 3->Add Conjugate Incubate 2 Incubate. Add Conjugate->Incubate 2 Wash 4 Wash wells. Incubate 2->Wash 4 Add Substrate Add substrate and incubate for color development. Wash 4->Add Substrate Stop Reaction Add stop solution. Add Substrate->Stop Reaction Read Plate Read absorbance. Stop Reaction->Read Plate

General workflow for a this compound competitive ELISA.
Troubleshooting Logic for Low Sensitivity

This flowchart provides a logical approach to diagnosing the cause of low sensitivity in your assay.

G Start Low Sensitivity Observed Check Controls Are the positive and negative controls working as expected? Start->Check Controls Reagent Issues Suspect Reagent Problems Check Controls->Reagent Issues No Procedural Issues Suspect Procedural Errors Check Controls->Procedural Issues Yes Check Standards Prepare fresh standards. Check antibody and conjugate activity and concentrations. Reagent Issues->Check Standards Sample Issues Suspect Sample-Related Issues Procedural Issues->Sample Issues If controls are OK, but samples are low Review Protocol Review incubation times/ temperatures, washing steps, and pipetting technique. Procedural Issues->Review Protocol Evaluate Sample Assess sample stability, matrix effects (dilution), and extraction efficiency. Sample Issues->Evaluate Sample Optimize Assay Systematically optimize assay parameters (e.g., checkerboard titration). Check Standards->Optimize Assay Review Protocol->Optimize Assay Evaluate Sample->Optimize Assay

A logical workflow for troubleshooting low assay sensitivity.
Detailed Protocol: Tissue Sample Preparation for this compound ELISA

  • Homogenization:

    • Weigh a representative portion of the frozen tissue sample (e.g., 1-2 grams).

    • Add a suitable volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Extraction:

    • Add an organic solvent (e.g., acetonitrile or ethyl acetate) to the homogenate to precipitate proteins and extract this compound.

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Solvent Evaporation and Reconstitution:

    • Carefully collect the supernatant containing the extracted this compound.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the ELISA assay buffer.

  • Sample Dilution:

    • Perform serial dilutions of the reconstituted sample in the assay buffer to determine the optimal dilution that falls within the linear range of the standard curve and minimizes matrix effects.

References

Technical Support Center: Method Ruggedness for Desoxycarbadox Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical testing of Desoxycarbadox. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method ruggedness testing.

Frequently Asked Questions (FAQs)

Q1: What is method ruggedness and why is it critical for this compound analysis?

A1: Method ruggedness, often used interchangeably with robustness, is the ability of an analytical method to remain unaffected by small, deliberate variations in procedural parameters.[1][2] For this compound, a carcinogenic residue of the veterinary drug Carbadox, ensuring method ruggedness is crucial for generating reliable and reproducible data across different labs, instruments, and analysts.[3][4][5] This is a key requirement for regulatory validation by agencies like the FDA and EMA.

Q2: What are the most critical parameters to evaluate in a ruggedness test for an HPLC-based this compound method?

A2: For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for this compound analysis, the most critical parameters to investigate are those that can influence the separation and quantification. These typically include the mobile phase composition (e.g., percentage of organic solvent, pH of the buffer), column temperature, and mobile phase flow rate. It is also advisable to assess the impact of using different HPLC columns (e.g., from different batches or suppliers).

Q3: How does the stability of this compound affect ruggedness testing?

A3: The stability of the analyte is a critical factor. Studies have shown that the parent drug, Carbadox, can rapidly convert to this compound in certain tissues like liver and kidney, even during sample storage at 4°C. While this compound is generally stable in matrices like muscle and eggs when stored at -20°C, its stability in kidney and liver during long-term storage has been questioned. Therefore, ruggedness testing protocols must consider sample handling and storage times as potential variables that could impact the final measured concentration.

Troubleshooting Guide

Q4: We are observing significant drift in the retention time for this compound between analytical runs. What is the likely cause?

A4: Retention time drift is a common issue in HPLC and can be caused by several factors that should be investigated during ruggedness testing.

  • Mobile Phase Composition: Small variations in the mobile phase preparation, such as slight changes in the organic solvent percentage or pH, can lead to shifts in retention time. Ensure the mobile phase is prepared consistently.

  • Column Temperature: Inadequate temperature control can cause fluctuations. A change of just a few degrees can alter retention times, especially for ionizable compounds. Using a column thermostat is highly recommended.

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can lead to drifting retention times.

  • Flow Rate: Inconsistent flow from the pump, potentially due to leaks or worn seals, will directly impact retention times.

Q5: Our this compound peak is showing significant tailing or broadening. How can we troubleshoot this?

A5: Poor peak shape can compromise the accuracy and precision of quantification. Potential causes related to method ruggedness include:

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, peak tailing can occur due to secondary interactions with the column's stationary phase. Small shifts in pH during mobile phase preparation can exacerbate this.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Contamination: Buildup of matrix components on the column can lead to peak broadening and tailing. Using a guard column and appropriate sample cleanup procedures can mitigate this.

Q6: We are experiencing inconsistent resolution between the this compound peak and other matrix components. What should we investigate?

A6: Inconsistent resolution is a classic sign of a non-rugged method. The same factors that affect retention time will also impact resolution.

  • Mobile Phase Composition: The percentage of the organic modifier in the mobile phase is often the most critical factor affecting resolution in reversed-phase HPLC. Deliberately varying this by ±1-2% during a ruggedness study can reveal the method's sensitivity to this parameter.

  • Column Performance: Variations between different column lots can lead to changes in selectivity and, therefore, resolution. A ruggedness study should ideally test columns from at least two different batches.

  • Temperature and Flow Rate: Changes in these parameters can also alter the selectivity and efficiency of the separation, leading to resolution variability.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol is a generalized representation based on common methods cited in the literature. Analysts must validate the specific method for their matrix and instrumentation.

  • Sample Preparation:

    • Homogenize 5g of tissue (e.g., swine muscle) with a suitable buffer.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection: Tandem Mass Spectrometry (MS/MS) with positive ion electrospray ionization (ESI+), monitoring specific transitions for this compound.

Protocol 2: Ruggedness Testing Experimental Design

This protocol outlines a systematic approach to evaluating the ruggedness of the analytical method.

  • Identify Critical Parameters: Select 3-4 key parameters from the HPLC method (see Table 1).

  • Define Variation Levels: For each parameter, define a nominal level (the standard method value) and high/low variation levels (e.g., ±2% for organic modifier, ±2°C for temperature).

  • Experimental Design: Use a factorial or one-factor-at-a-time approach. A common practice is to change one parameter at a time while keeping others at their nominal values.

  • Execute Experiments: Analyze a standard solution of this compound and a spiked matrix sample under each experimental condition.

  • Evaluate Responses: Monitor key system suitability responses, such as retention time, peak area, peak tailing factor, and resolution of the critical pair (this compound and a closely eluting peak).

  • Analyze Results: Determine if the variations cause any response to fall outside of the pre-defined acceptance criteria (e.g., retention time shift > 5%, resolution < 1.5).

Data Presentation

Table 1: Key Parameters and Typical Variations for Ruggedness Testing of an HPLC Method

ParameterNominal ValueLow Level VariationHigh Level VariationPotential Impact on Analysis
Mobile Phase Composition (% Acetonitrile) 25%24%26%Retention Time, Resolution
Mobile Phase pH 3.02.83.2Peak Shape, Retention Time
Column Temperature (°C) 40°C38°C42°CRetention Time, Selectivity
Flow Rate (mL/min) 0.30 mL/min0.28 mL/min0.32 mL/minRetention Time, Peak Height
Wavelength (nm) (for UV detector) 373 nm371 nm375 nmPeak Area (Sensitivity)
Column Lot Lot ALot BLot CSelectivity, Peak Shape, Retention Time

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., Swine Tissue) Extraction 2. Extraction (SPE or LLE) Homogenization->Extraction Evaporation 3. Evaporation & Reconstitution Extraction->Evaporation HPLC 4. HPLC Separation (C18 Column) Evaporation->HPLC MSMS 5. MS/MS Detection (ESI+) HPLC->MSMS Quant 6. Quantification (Peak Area Integration) MSMS->Quant Report 7. Reporting Results Quant->Report

Caption: Workflow for this compound analysis from sample preparation to final reporting.

Ruggedness cluster_outputs Monitored Responses center_node HPLC Method for this compound param1 Mobile Phase Composition center_node->param1 Vary +/- 2% param2 Column Temperature center_node->param2 Vary +/- 2°C param3 Flow Rate center_node->param3 Vary +/- 5% param4 Column Lot/Batch center_node->param4 Test Different Lots param5 Sample Prep Variability center_node->param5 Analyst/Day Variation Response1 Retention Time param1->Response1 Response3 Resolution param1->Response3 param2->Response1 param2->Response3 param3->Response1 Response2 Peak Area param3->Response2 param4->Response1 param4->Response3 Response4 Tailing Factor param4->Response4

Caption: Key parameters varied during a ruggedness test and the typical responses monitored.

References

Reducing background noise in Desoxycarbadox chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Desoxycarbadox. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, with a focus on reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound chromatograms?

High background noise in this compound chromatograms can originate from several sources, including contaminated mobile phases, improper sample preparation leading to matrix effects, system contamination, and unstable detector operation. It is crucial to use high-purity solvents and reagents and to ensure thorough degassing of the mobile phase.[1] Inadequate sample cleanup can also introduce interfering substances from the matrix, such as animal tissues.[2][3][4][5]

Q2: How can I reduce matrix effects when analyzing this compound in animal tissues?

Effective sample preparation is key to minimizing matrix effects. Common techniques include protein precipitation followed by solid-phase extraction (SPE). For this compound analysis in swine tissues, extraction with acidic solutions like metaphosphoric acid in methanol has been shown to be effective. Subsequent cleanup using SPE cartridges, such as Oasis MAX or Oasis HLB, can further remove interfering compounds.

Q3: What are the recommended mobile phase compositions for this compound analysis?

For LC-MS/MS analysis of this compound, a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of an acid like formic acid or acetic acid, is commonly used. For example, a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) has been successfully employed. The use of high-purity, LC-MS grade solvents is highly recommended to minimize background noise.

Q4: Can the HPLC column be a source of high background noise?

Yes, a deteriorating or contaminated column can significantly contribute to baseline noise. The loss of stationary phase, formation of voids, or accumulation of strongly retained compounds can lead to an unstable baseline. Using a guard column can help protect the analytical column from contaminants. Regular column flushing and proper storage are also essential for maintaining column performance.

Q5: How do I troubleshoot detector-related noise?

For UV detectors, a deteriorating lamp can be a source of noise. If you are using a mass spectrometer, optimizing parameters such as the cone gas flow and cone voltage can help reduce background noise. Regular cleaning of the ion source is also crucial to prevent a build-up of contaminants that can increase background noise.

Troubleshooting Guides

Guide 1: High Baseline Noise

High baseline noise can obscure small peaks and lead to inaccurate quantification. Follow these steps to diagnose and resolve the issue.

Problem: The baseline in the chromatogram is noisy, making it difficult to integrate peaks accurately.

Possible Causes & Solutions:

CauseRecommended Action
Mobile Phase Contamination Use HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter the mobile phase through a 0.2 µm filter. Ensure thorough degassing of the mobile phase using an inline degasser, helium sparging, or sonication.
Pump Issues Check for leaks in the pump fittings and seals. Ensure the pump is delivering a stable flow rate. Pulsations in the pump can cause a noisy baseline.
Column Contamination Flush the column with a strong solvent. If the noise persists, consider replacing the column. Using a guard column can help prevent contamination of the analytical column.
Detector Malfunction For UV detectors, check the lamp's energy. A failing lamp can cause noise. For MS detectors, clean the ion source and optimize detector settings.
System Contamination Flush the entire HPLC system with a strong, appropriate solvent to remove any contaminants.
Guide 2: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analysis of this compound.

Problem: Unidentified peaks are present in the chromatogram, especially in blank runs.

Possible Causes & Solutions:

CauseRecommended Action
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and water. Impurities in the water or solvents are a common cause of ghost peaks.
Sample Carryover Implement a robust needle wash protocol for the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated Injection Port/Syringe Clean the injection port and syringe. Replace the syringe if necessary.
Bleed from Column or Guard Column Condition a new column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
Contaminated Glassware Ensure all glassware used for mobile phase and sample preparation is thoroughly cleaned.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Swine Tissue

This protocol is based on established methods for the extraction and cleanup of this compound from animal tissues for LC-MS/MS analysis.

Materials:

  • Swine tissue (muscle or liver)

  • 2% Metaphosphoric acid in 20% methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Oasis MAX solid-phase extraction (SPE) cartridges (60 mg, 3 mL)

  • Sodium acetate

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Homogenize a known amount of swine tissue.

  • Extraction: To the homogenized tissue, add 2% metaphosphoric acid in 20% methanol. Vortex thoroughly and centrifuge.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol (95:5, v/v) solution. Dry the cartridge by purging with air.

  • Elution: Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an acetonitrile-water solution (e.g., 15:85, v/v) for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for Carbadox and its Metabolites

This protocol provides a general framework for the analysis of Carbadox and its metabolites, including this compound, using HPLC with UV detection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.01% acetic acid in water and acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Detector UV Detector
Wavelength 320 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Visualizations

Troubleshooting_High_Baseline_Noise start High Baseline Noise Detected check_mobile_phase Check Mobile Phase (Purity, Degassing, Freshness) start->check_mobile_phase check_pump Inspect Pumping System (Leaks, Pressure Stability) check_mobile_phase->check_pump Noise Persists resolved Noise Resolved check_mobile_phase->resolved Noise Resolved check_column Evaluate Column Performance (Flush, Replace if needed) check_pump->check_column Noise Persists check_pump->resolved Noise Resolved check_detector Verify Detector Operation (Lamp, Source Cleaning) check_column->check_detector Noise Persists check_column->resolved Noise Resolved system_flush Perform Full System Flush check_detector->system_flush Noise Persists check_detector->resolved Noise Resolved system_flush->resolved

Caption: Troubleshooting workflow for high baseline noise.

Sample_Preparation_Workflow start Swine Tissue Sample homogenize 1. Homogenize Tissue start->homogenize extract 2. Extract with Acidified Methanol homogenize->extract centrifuge 3. Centrifuge extract->centrifuge spe 4. Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute centrifuge->spe evaporate 5. Evaporate Eluent spe->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC Analysis reconstitute->end

Caption: Sample preparation workflow for this compound.

References

Calibration curve linearity problems for Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems during the analysis of Desoxycarbadox.

Frequently Asked Questions (FAQs)

Q1: What is calibration curve linearity and why is it important for this compound analysis?

A1: Linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of an analyte, such as this compound, within a given range.[1] A linear relationship is crucial as it confirms that the measurement response (e.g., peak area in an HPLC analysis) accurately reflects the amount of the analyte. This ensures the reliability and accuracy of quantitative results for this compound in samples.[2]

Q2: What are the typical regulatory requirements for linearity?

A2: Regulatory guidelines, such as the ICH Q2(R2) guideline, state that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For linearity, a minimum of five concentrations is typically recommended to establish the relationship between concentration and response.[1] The linearity data is often evaluated using the correlation coefficient (r) and the coefficient of determination (r²), although these values alone are not sufficient to prove linearity.[4] Visual inspection of the curve and analysis of residual plots are also critical.

Q3: What is an acceptable correlation coefficient (r) or coefficient of determination (r²) for a this compound calibration curve?

A3: While specific criteria can depend on the analytical technique and the intended purpose of the method, a correlation coefficient (r) of >0.99 is often considered indicative of good linearity. However, a high correlation coefficient can sometimes mask underlying non-linear patterns. Therefore, it should be assessed in conjunction with other statistical parameters and graphical representations like residual plots.

Q4: Can I use a non-linear calibration curve for quantification?

A4: Yes, it is possible to use a non-linear (e.g., quadratic) regression model if the relationship between the response and concentration is well-characterized, reproducible, and more accurately describes the data than a linear model. However, the choice of a non-linear model must be justified and validated to ensure it provides accurate quantification. In some cases, restricting the calibration range to a more linear portion is a simpler and preferred approach.

Troubleshooting Guide: Calibration Curve Linearity Problems

This guide addresses common issues that can lead to a loss of linearity in the calibration curve for this compound.

Problem 1: The calibration curve is linear at low concentrations but flattens at high concentrations (loses sensitivity).

Potential Cause Troubleshooting Steps
Detector Saturation This is a common cause of non-linearity at high concentrations. 1. Examine the chromatograms for the highest concentration standards. Saturated peaks may appear flattened or "clipped" at the top. 2. Reduce the concentration of the highest standards to fall within the detector's linear range. 3. If necessary, dilute the samples to ensure their response falls within the validated linear range of the curve.
Analyte Solubility Issues This compound may have limited solubility in the chosen solvent at higher concentrations. 1. Verify the solubility of this compound in your standard diluent. 2. Consider using a different solvent or adjusting the pH if solubility is a concern.
Column Overload Injecting too much analyte can overload the stationary phase of the analytical column. 1. Reduce the injection volume for all standards and samples. 2. Prepare a new set of standards at lower concentrations.

Problem 2: The calibration curve shows poor linearity at low concentrations.

Potential Cause Troubleshooting Steps
Analyte Adsorption Active sites in the HPLC system (e.g., column, tubing, injector) can adsorb the analyte at low concentrations, leading to a non-linear response. 1. Prime the column with several injections of a mid-concentration standard before running the calibration curve. 2. Consider using a different column with better inertness.
Integration Errors At low concentrations, poor peak shape and low signal-to-noise ratios can lead to inconsistent integration. 1. Manually review the peak integration for all low-concentration standards. Adjust integration parameters if necessary. 2. Optimize chromatographic conditions to improve peak shape and signal-to-noise.
Contamination Contamination in the blank or diluent can disproportionately affect the response of the lowest-level standards. 1. Prepare fresh mobile phase, diluent, and blank solutions. 2. Check for system carryover by injecting a blank after a high-concentration standard.
Low Recovery Studies have shown that the recovery of this compound can be low at very low concentrations (e.g., parts per billion), which can impact the curve. 1. Ensure the Lower Limit of Quantitation (LLOQ) is appropriately established and validated with acceptable accuracy and precision. 2. Investigate and optimize the sample extraction procedure to improve recovery at low levels.

Problem 3: The calibration curve is generally scattered or shows poor correlation (low r²).

Potential Cause Troubleshooting Steps
Standard Preparation Errors Inaccurate dilutions, weighing errors, or degradation of stock solutions are common sources of poor linearity. 1. Prepare a fresh set of calibration standards from a newly prepared stock solution. 2. Use calibrated pipettes and validated volumetric flasks. Ensure all standards have fully dissolved. 3. Verify the stability of this compound in the diluent under the storage conditions used.
Inconsistent Injection Volume A malfunctioning autosampler can introduce variability. 1. Perform an autosampler precision test by making multiple injections from the same vial. 2. If using manual injection, ensure the technique is consistent. It is often more precise to inject a constant volume of varying concentrations than to vary the injection volume of a single standard.
System Instability Fluctuations in pump pressure, column temperature, or detector performance can cause random error. 1. Check the HPLC system for stable pressure and baseline. A noisy or drifting baseline can affect integration accuracy. 2. Ensure the column is properly conditioned and the mobile phase is degassed.
Matrix Effects If preparing standards in a biological matrix, interference from endogenous components can affect linearity. 1. Prepare calibration standards in a matrix that is free of the analyte. 2. If matrix effects are suspected, evaluate the need for a more efficient sample cleanup procedure.

Data Presentation

Key Parameters for Linearity Assessment
ParameterSymbolCommon Acceptance CriterionPurpose
Correlation Coefficient r> 0.99Measures the strength of the linear relationship between concentration and response.
Coefficient of Determination > 0.995Indicates the proportion of the variance in the response that is predictable from the concentration.
Residual Plot N/ARandom distribution around zeroA graphical tool to identify systematic deviations from linearity. Non-random patterns suggest a poor fit for the linear model.
Y-intercept b or y₀Should not be significantly different from zeroA significant y-intercept may indicate the presence of bias or interference.

Experimental Protocols

Protocol: Establishing a Calibration Curve for this compound using HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a pre-determined solvent (e.g., methanol, acetonitrile/water mixture) in a Class A volumetric flask to create a primary stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Intermediate and Working Standards:

    • Perform serial dilutions from the primary stock solution to create an intermediate stock solution (e.g., 10 µg/mL).

    • From the intermediate stock, prepare a minimum of five working standard concentrations that span the expected analytical range of the samples. Ensure the lowest concentration is at or near the Limit of Quantitation (LOQ) and the highest defines the upper boundary of the linear range.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make at least five replicate injections of a mid-concentration standard.

    • Verify that system suitability parameters (e.g., peak area %RSD, retention time, tailing factor) meet the pre-defined acceptance criteria for the method.

  • Analysis of Calibration Standards:

    • Inject the prepared calibration standards, typically from the lowest concentration to the highest.

    • To minimize bias from carryover, inject a blank solvent after the highest concentration standard.

  • Data Analysis and Evaluation:

    • Record the peak area (or height) response for this compound in each standard injection.

    • Create a calibration curve by plotting the mean response against the known concentration for each level.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + b), the correlation coefficient (r), and the coefficient of determination (r²).

    • Visually inspect the curve for linearity.

    • Generate a residual plot (residuals vs. concentration) to check for any hidden trends or patterns that would indicate a non-linear relationship.

Visualizations

G start Non-Linear Calibration Curve Observed check_high_conc Check High Concentration Points start->check_high_conc check_low_conc Check Low Concentration Points start->check_low_conc check_all_points Check All Points for Random Scatter start->check_all_points high_conc_flat Curve Flattens? check_high_conc->high_conc_flat low_conc_flat Poor Response at Low End? check_low_conc->low_conc_flat random_scatter Random Scatter? check_all_points->random_scatter high_conc_flat->check_low_conc No detector_saturation Potential Cause: Detector Saturation / Column Overload high_conc_flat->detector_saturation Yes solution_high Solution: 1. Reduce concentration range. 2. Dilute samples. 3. Lower injection volume. detector_saturation->solution_high end_node Linearity Achieved solution_high->end_node low_conc_flat->check_all_points No adsorption_integration Potential Cause: Analyte Adsorption / Poor Integration low_conc_flat->adsorption_integration Yes solution_low Solution: 1. Review peak integration. 2. Prime HPLC system. 3. Check for contamination. adsorption_integration->solution_low solution_low->end_node prep_error Potential Cause: Standard Prep Error / System Instability random_scatter->prep_error Yes random_scatter->end_node No, review model solution_scatter Solution: 1. Prepare fresh standards. 2. Verify system suitability (pressure, baseline). 3. Check autosampler precision. prep_error->solution_scatter solution_scatter->end_node

Caption: Troubleshooting workflow for calibration curve linearity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Desoxycarbadox Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, is of paramount importance for food safety and regulatory compliance. This guide provides a comparative overview of various analytical methods for the determination of this compound in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The information presented is compiled from several validated studies to facilitate method selection and development.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of different analytical methods for the determination of this compound and its related compounds. These methods primarily utilize LC-MS/MS for its high sensitivity and selectivity.

Parameter Method 1 (LC-ESI-MS) [1]Method 2 (LC-MS/MS) [2]Method 3 (LC-APCI-MS/MS) [3]Method 4 (HPLC-MS/MS) [4][5]
Matrix Swine Muscle and LiverSwine Muscle and LiverMuscle TissuePoultry and Swine Feed
Analytes This compound (Desoxy-CDX), Quinoxaline-2-carboxylic acid (QCA)This compound (DCBX), QCA, and other Carbadox/Olaquindox residuesCarbadox, QCA, Methyl-3-quinoxaline-2-carboxylic acidCarbadox (CBX), Olaquindox (OLA)
Extraction 0.3% metaphosphoric acid-methanol (7:3)2% metaphosphoric acid in 20% methanolEnzymatic digestionWater and acetonitrile (1:1 v/v)
Cleanup Oasis HLB cartridge and liquid-liquid extractionOasis MAX (mixed-mode anion-exchange) solid-phase extraction (SPE)Solid-phase extraction (SPE)Hexane and C18 (dispersive phase)
Linearity 0.01 to 0.5 ngNot explicitly statedNot explicitly statedBroad linear range
Recovery (%) 70.2 - 86.3Not explicitly stated, but method deemed convenient and sensitive92 - 101 (for metabolites), 60 - 62 (for Carbadox)99.41 (CBX), 104.62 (OLA) - repeatability; 98.63 (CBX), 95.07 (OLA) - intra-laboratory reproducibility
Limit of Detection (LOD) 1 ng/g (for both drugs)Not explicitly statedCCα: 0.09 - 0.24 µg/kg, CCβ: 0.12 - 0.41 µg/kg9 µg/kg (CBX), 80 µg/kg (OLA)
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated12 µg/kg (CBX), 110 µg/kg (OLA)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide a basis for reproducing the analytical methods for this compound.

Method 1: LC-ESI-MS for this compound and QCA in Swine Tissues
  • Sample Preparation:

    • Homogenize swine muscle or liver tissue.

    • Extract the homogenized tissue with a solution of 0.3% metaphosphoric acid in methanol (7:3 v/v).

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup:

    • Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge (60 mg).

    • Perform a subsequent liquid-liquid extraction for further purification.

  • Chromatography:

    • Column: Cadenza CD-C18 (10 cm x 2 mm i.d.)

    • Mobile Phase: A gradient of 0.01% acetic acid and acetonitrile.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Positive ion mode for this compound ([M+H]+).

    • Detection: Selected Ion Monitoring (SIM).

Method 2: LC-MS/MS for Simultaneous Determination of Carbadox and Olaquindox Residues
  • Sample Preparation:

    • Homogenize swine muscle or liver tissue.

    • Extract the tissue with a solution of 2% metaphosphoric acid in 20% methanol.

  • Cleanup:

    • Perform solid-phase extraction using an Oasis MAX mixed-mode anion-exchange column.

  • Chromatography and Mass Spectrometry (LC-MS/MS):

    • Detailed parameters for the chromatographic separation and mass spectrometric detection were not fully available in the abstract. However, the method is described as convenient and sensitive for the simultaneous determination of multiple residues.

Method 3: LC-APCI-MS/MS for Carbadox and its Metabolites in Muscle Tissue
  • Sample Preparation:

    • Subject muscle tissue samples to enzymatic digestion.

  • Cleanup:

    • Utilize a solid-phase extraction (SPE) clean-up procedure.

  • Chromatography and Mass Spectrometry (LC-APCI-MS/MS):

    • Chromatography: Reversed-phase liquid chromatography.

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • The method was validated at a level of 1 μg/kg.

Method 4: HPLC-MS/MS for Carbadox and Olaquindox in Animal Feed
  • Sample Preparation:

    • Extract analytes from poultry or swine feed with a mixture of water and acetonitrile (1:1 v/v).

  • Cleanup:

    • Perform a cleanup step with hexane and C18 (dispersive phase).

  • Chromatography and Mass Spectrometry (HPLC-MS/MS):

    • The method was developed, optimized, and validated for the quantitative and confirmatory determination of Carbadox and Olaquindox. Specific instrumental parameters were not detailed in the abstract but the validation data indicates high accuracy and precision.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound in biological matrices based on the reviewed methods.

Desoxycarbadox_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction (e.g., acid/methanol) Homogenization->Extraction SPE 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB, MAX) Extraction->SPE LLE 4. Liquid-Liquid Extraction (Optional) SPE->LLE Further Purification LC 5. Liquid Chromatography (e.g., Reversed-Phase) SPE->LC LLE->LC MS 6. Mass Spectrometry (e.g., MS/MS, ESI, APCI) LC->MS Quantification 7. Quantification MS->Quantification

Caption: General workflow for this compound analysis.

References

Inter-laboratory Insights into Desoxycarbadox Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the detection and quantification of Desoxycarbadox (DCBX), a key metabolite of the veterinary drug Carbadox. Due to the absence of a direct multi-laboratory comparison study, this guide synthesizes data from various independent validation studies to offer insights into method performance and experimental protocols.

Carbadox is an antimicrobial drug used in swine for growth promotion and disease control.[1] However, concerns about the carcinogenic potential of Carbadox and its metabolite, this compound, have led to its ban in several countries.[2][3] Consequently, robust and sensitive analytical methods are crucial for monitoring residues in animal tissues to ensure food safety.

Comparative Analysis of Analytical Methods for this compound

The following table summarizes the performance of various analytical methods for this compound and its related compounds from different studies. The primary analytical technique cited is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is noted for its high sensitivity and specificity.[4]

Study / MethodMatrixAnalyte(s)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
Novel LC-HRMS Method[2]PorkDCBX0.025---
QCA0.25--7.2 (CV% for calibration slope)
LC-MS/MS MethodPig MuscleDCBX--99.8 - 101.2-
QCA--99.8 - 101.2-
Optimized HPLC-UV-VISKidney, Muscle, LiverDCBX0.5 - 2-9514
LC-MS/MS for MetabolitesBovine Muscle, Pork Liver & MuscleDCBX-≥ 0.050--
QCA, mQCA-≥ 0.50--

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation; DCBX: this compound; QCA: Quinoxaline-2-carboxylic acid; mQCA: 3-methyl-quinoxaline-2-carboxylic acid.

Experimental Protocols

The methodologies employed in the cited studies generally involve sample extraction, clean-up, and subsequent analysis by liquid chromatography coupled with mass spectrometry.

1. Sample Preparation and Extraction (General Protocol)

A common approach for extracting this compound from animal tissues involves the following steps:

  • Homogenization: Tissue samples (e.g., muscle, liver) are homogenized to ensure uniformity.

  • Deproteination: Proteins are precipitated using an acid, such as meta-phosphoric acid in methanol, to release the analytes.

  • Liquid-Liquid Extraction: The sample is then extracted with an organic solvent mixture, for instance, ethyl acetate and dichloromethane.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent for chromatographic analysis.

2. Chromatographic Analysis (LC-MS/MS)

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation of this compound and other metabolites is typically achieved using a C8 or C18 analytical column with a gradient mobile phase.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. This allows for highly selective and sensitive detection and quantification of the target analytes based on their mass-to-charge ratios.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for this compound analysis and the metabolic pathway of Carbadox.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample (Muscle/Liver) Homogenization Homogenization Tissue_Sample->Homogenization Deproteination Deproteination & Extraction Homogenization->Deproteination Evaporation Evaporation to Dryness Deproteination->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting G Metabolic Pathway of Carbadox Carbadox Carbadox This compound This compound (Carcinogenic Metabolite) Carbadox->this compound Reduction of N-oxide Other_Metabolites Other Metabolites Carbadox->Other_Metabolites Other pathways QCA Quinoxaline-2-carboxylic acid (Non-carcinogenic Metabolite) This compound->QCA Side-chain cleavage

References

Comparative Analysis of Desoxycarbadox and Carbadox Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of Carbadox and its primary metabolite, Desoxycarbadox. Carbadox is an antimicrobial drug used in swine production for growth promotion and control of enteric diseases[1][2]. However, its use has raised significant safety concerns due to its carcinogenic nature and that of its metabolites[3][4]. This compound, a major metabolite, is of particular concern and has been the subject of numerous toxicological studies[1]. This document synthesizes key experimental data on the genotoxicity and carcinogenicity of both compounds to provide an objective comparison for the scientific community.

Metabolic Pathway from Carbadox to Key Metabolites

Carbadox undergoes extensive metabolism in swine, transforming into several compounds with varying toxicological profiles. The parent drug, Carbadox, is reduced to this compound, which is also a carcinogen. Further metabolism leads to the formation of hydrazine, another carcinogenic substance, and ultimately to the non-carcinogenic end-metabolite, quinoxaline-2-carboxylic acid (QCA). QCA was historically used as a marker residue to ensure the absence of carcinogenic residues in pork products, but subsequent studies found that carcinogenic this compound can persist longer than QCA, making QCA an unreliable marker.

G Carbadox Carbadox (Genotoxic Carcinogen) This compound This compound (Potent Genotoxic Carcinogen) Carbadox->this compound Metabolism Hydrazine Hydrazine (Genotoxic Carcinogen) Carbadox->Hydrazine Other Other Metabolites This compound->Other QCA Quinoxaline-2-carboxylic acid (QCA) (Non-Carcinogenic Metabolite) Other->QCA

Figure 1: Simplified metabolic pathway of Carbadox.

Comparative Toxicity Data

The following tables summarize quantitative data from various toxicological studies, highlighting the differences in acute toxicity, genotoxicity, and carcinogenicity between Carbadox and this compound.

Table 1: Acute Toxicity
CompoundSpeciesRouteLD₅₀ (mg/kg bw)Reference
Carbadox Rat (Male)Oral850
Mouse (Male)Oral2810
This compound N/AN/AData not available
Table 2: Genotoxicity Profile
Assay TypeTest SystemCarbadox ResultThis compound ResultReference
Reverse Mutation S. typhimurium (Ames Test)Positive (+/- S9)Positive (with S9 activation)
Reverse Mutation E. coli WP2hcrPositive Data not available
Chromosomal Aberration Rat Bone Marrow (in vivo)Positive (9-month study)Positive
Cell Transformation BALB/C 3T3 cellsData not availablePositive
Overall Assessment Multiple AssaysPositive in 14 of 15 testsNegative in many systems, but positive in key assays for carcinogenicity.
Table 3: Carcinogenicity in Long-Term Rat Studies
CompoundDose (mg/kg bw/day)Study DurationKey FindingsReference
Carbadox > 1Long-termDose-dependent increase in benign and malignant hepatic and mammary tumors.
2510 monthsHepatocellular carcinoma observed in 2 of 18 rats (11%).
This compound 5, 10, 25Long-termIncreased incidence of tumors at all doses. Potent hepatocarcinogen.
2510 monthsHepatocellular carcinoma observed in all treated rats.
25Long-termInduced carcinoma of the liver in all exposed rats.

The data consistently indicates that while both compounds are carcinogenic, This compound is a more potent hepatocarcinogen in rats than its parent compound, Carbadox.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are representative protocols for carcinogenicity and genotoxicity studies based on the available literature and standard guidelines.

Long-Term Carcinogenicity Study in Rats (Oral Administration)

This protocol is a composite based on descriptions of studies conducted on Carbadox and this compound and is aligned with general OECD guidelines for chronic toxicity studies.

  • Test System : Charles River C-D or Wistar rats, typically starting with weanling animals. Groups consist of at least 20 animals per sex per dose level.

  • Test Substance Administration : The test compound (Carbadox or this compound) is mixed into the feed at concentrations calculated to achieve target daily doses (e.g., 0, 5, 10, 25 mg/kg body weight/day). Feed and water are provided ad libitum.

  • Duration : The exposure period is long-term, ranging from 11 months to 2 years.

  • Observations :

    • Clinical Signs : Animals are observed daily for signs of toxicity.

    • Body Weight & Food Consumption : Recorded weekly for the first several months, then bi-weekly.

    • Hematology & Clinical Chemistry : Blood samples are collected at interim periods and at termination for analysis.

  • Pathology :

    • Gross Necropsy : All animals (including those that die prematurely) undergo a full necropsy.

    • Histopathology : Key organs and any observed lesions (especially from the liver, adrenal glands, and mammary glands) are preserved for microscopic examination. Tumor incidence, type, and severity are recorded.

G cluster_0 Phase 1: Acclimation & Grouping cluster_1 Phase 2: Dosing & Observation (11-24 months) cluster_2 Phase 3: Termination & Analysis A Animal Selection (e.g., Wistar Rats) B Acclimation Period (1-2 weeks) A->B C Randomization into Dose Groups (e.g., Control, Low, Mid, High) B->C D Daily Oral Dosing (via medicated feed) C->D E Daily Clinical Observation D->E F Weekly Body Weight & Food Consumption Measurement D->F G Periodic Blood Sampling D->G L Data Analysis & Reporting G->L H Terminal Sacrifice I Gross Necropsy H->I J Tissue Collection & Fixation I->J K Histopathological Examination J->K K->L

References

The Efficacy of Desoxycarbadox and Other Quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Desoxycarbadox and other quinoxaline derivatives, focusing on their antibacterial properties. The information is compiled from various in vitro studies to assist in evaluating their potential as therapeutic agents.

Executive Summary

Quinoxaline derivatives are a class of heterocyclic compounds demonstrating a broad spectrum of biological activities, including significant antibacterial and anticancer effects. Carbadox, a prominent member of this family, has been utilized in veterinary medicine to control swine dysentery and bacterial enteritis. Its primary metabolite, this compound, is a key focus of this comparison. While direct comparative efficacy studies on this compound are limited, this guide leverages data on its parent compound, Carbadox, and other notable quinoxaline derivatives like Cyadox and Olaquindox to provide a comparative overview. The antibacterial action of quinoxaline-1,4-dioxides is primarily attributed to the generation of reactive oxygen species (ROS) that induce DNA damage.

Comparative Antibacterial Efficacy

The antibacterial efficacy of quinoxaline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of Carbadox (as a proxy for this compound), Cyadox, and Olaquindox against common Gram-positive and Gram-negative bacteria.

It is important to note that this compound is a metabolite of Carbadox and lacks one of the N-oxide groups present in the parent compound. This structural difference may lead to a reduction in antibacterial activity, as the N-oxide groups are considered crucial for the mechanism of action of quinoxaline-1,4-dioxides. However, due to the scarcity of publicly available MIC data specifically for this compound, the data for Carbadox is used here as a reference point.

Table 1: In Vitro Activity of Quinoxaline Derivatives against Gram-Negative Bacteria (µg/mL)
Bacterial StrainCarbadox (proxy for this compound)CyadoxOlaquindox
Escherichia coli0.5 - 63[1][2][3][4]1 - 4[5]1 - >128
Salmonella Typhimurium0.5 - >1280.25 - 81 - >128
Pasteurella multocida-0.25 - 1-
Table 2: In Vitro Activity of Quinoxaline Derivatives against Gram-Positive Bacteria (µg/mL)
Bacterial StrainCarbadox (proxy for this compound)CyadoxOlaquindox
Staphylococcus aureus0.5 - 648 - 324 - >128
Clostridium perfringens≤0.1250.5 - 11
Brachyspira hyodysenteriae<0.003 - 0.050.0310.0625

Mechanism of Action and Signaling Pathways

The primary mechanism of antibacterial action for quinoxaline-1,4-dioxides involves bioreductive activation. In the low-oxygen environment of bacterial cells, these compounds are reduced, leading to the generation of reactive oxygen species (ROS). This oxidative stress causes damage to cellular components, most notably DNA, triggering the bacterial SOS response and ultimately leading to cell death.

In addition to their antibacterial properties, quinoxaline derivatives have been investigated for their anticancer and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Several studies have demonstrated that quinoxaline derivatives can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, quinoxaline derivatives can induce apoptosis and inhibit tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->Akt Quinoxaline->mTORC1

Quinoxaline derivatives inhibit the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

Quinoxaline derivatives have also been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. This anti-inflammatory effect is being explored for the treatment of sepsis and other inflammatory conditions.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Genes Nucleus->Inflammation Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK Quinoxaline->NFkB

Inhibition of the NF-κB signaling pathway by quinoxalines.

Experimental Protocols

The following are standardized methods for determining the antibacterial efficacy of quinoxaline compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Quinoxaline compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the quinoxaline compound in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile paper disks

  • Quinoxaline compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Evenly swab the surface of an MHA plate with the standardized bacterial suspension.

  • Impregnate sterile paper disks with a known concentration of the quinoxaline compound.

  • Place the impregnated disks on the surface of the inoculated agar plate.

  • Incubate the plates at 35-37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Experimental_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Disk Agar Disk Diffusion MIC_1 Serial Dilution of Compound MIC_2 Inoculation with Bacteria MIC_1->MIC_2 MIC_3 Incubation MIC_2->MIC_3 MIC_4 Read MIC Value MIC_3->MIC_4 Disk_1 Inoculate Agar Plate Disk_2 Apply Impregnated Disks Disk_1->Disk_2 Disk_3 Incubation Disk_2->Disk_3 Disk_4 Measure Zone of Inhibition Disk_3->Disk_4

Workflow for antibacterial susceptibility testing.

Conclusion

Quinoxaline derivatives, including Carbadox and its metabolite this compound, represent a promising class of antibacterial agents. The available data, primarily from in vitro studies, indicate that their efficacy is comparable to or, in some cases, superior to other quinoxaline derivatives like Cyadox and Olaquindox against a range of bacterial pathogens. Their unique mechanism of action, involving the generation of DNA-damaging reactive oxygen species, may offer an advantage in combating antibiotic resistance. Furthermore, the ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB opens avenues for their development in other therapeutic areas, including oncology and inflammatory diseases. Further research, particularly direct comparative studies including this compound and in vivo efficacy and safety assessments, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

A Validated LC-HRMS Method for Enhanced Detection of Desoxycarbadox in Pork

Author: BenchChem Technical Support Team. Date: November 2025

A novel Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method offers significantly improved sensitivity and a streamlined workflow for the detection of desoxycarbadox (DCBX), the carcinogenic residue of the veterinary drug carbadox, in pork tissue. This new approach provides a more robust tool for regulatory monitoring and ensures consumer safety compared to traditional methods.

Carbadox is a veterinary drug used in swine production, but its use is controversial due to the carcinogenic nature of its metabolite, this compound (DCBX).[1] Regulatory bodies worldwide have set stringent limits on the presence of this residue in pork products.[2] Traditionally, the non-carcinogenic metabolite, quinoxaline-2-carboxylic acid (QCA), has been used as a marker residue for carbadox use.[1][2] However, this indirect approach has limitations, as it does not directly measure the concentration of the carcinogenic DCBX.[1] This has driven the development of more sensitive and direct methods for DCBX quantification.

Comparative Analysis of Analytical Methods

A newly developed LC-HRMS method demonstrates superior performance in detecting DCBX in pork compared to previously established methods like Liquid Chromatography with Ultraviolet detection (LC-UV) and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS). The key performance indicators of these methods are summarized in the table below.

ParameterNew LC-HRMS MethodAlternative LC-MS/MS MethodsAlternative LC-UV Method
Analyte(s) This compound (DCBX), Quinoxaline-2-carboxylic acid (QCA)DCBX, QCADCBX
Limit of Detection (LOD) 0.025 µg/kg (DCBX)-2 µg/kg (DCBX)
Limit of Quantification (LOQ) 0.05 µg/kg (DCBX)down to 0.05 µg/kg (DCBX)10 µg/kg (DCBX)
Linear Range 0.05 - 1.0 µg/kg (DCBX)-10 - 40 µg/kg (DCBX)
Instrumentation Liquid Chromatography-High-Resolution Mass SpectrometryLiquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Ultraviolet Detection

Table 1: Comparison of quantitative performance of different analytical methods for this compound detection in pork.

The new LC-HRMS method exhibits a significantly lower limit of detection for DCBX (0.025 µg/kg) compared to the older LC-UV method (2 µg/kg), allowing for the detection of much smaller quantities of the carcinogenic residue. While some advanced LC-MS/MS methods can achieve a comparable limit of quantification (0.05 µg/kg), the new LC-HRMS method offers the advantage of simultaneously quantifying both the carcinogenic DCBX and the marker residue QCA in a single, efficient analytical run.

Experimental Protocols

New LC-HRMS Method Protocol

The sample preparation and analysis workflow for the new LC-HRMS method is designed for efficiency and accuracy.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Pork Tissue Sample (5g) Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Cleanup Solid Phase Extraction (SPE) Centrifuge->Cleanup Evaporate Evaporation & Reconstitution Cleanup->Evaporate LC Liquid Chromatography Separation Evaporate->LC HRMS High-Resolution Mass Spectrometry Detection LC->HRMS Quantification Quantification of DCBX & QCA HRMS->Quantification Validation Data Validation Quantification->Validation

Figure 1: Experimental workflow for the new LC-HRMS method.

  • Sample Preparation: A 5.0 g sample of finely minced pork tissue is homogenized.

  • Extraction: The homogenized sample undergoes solvent extraction.

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis: The purified extract is then analyzed by LC-HRMS.

Alternative LC-UV Method Protocol

Older methods, such as LC-UV, involve a multi-step extraction and cleanup process.

  • Homogenization: Pork tissue is homogenized in absolute ethanol.

  • Acid Treatment and Volume Reduction: The homogenate is treated with metaphosphoric acid and its volume is reduced.

  • Fat Removal: Hexane is added to the concentrate, which is then centrifuged to remove fat.

  • Extraction: The aqueous phase is extracted with ethyl acetate after the addition of KH2PO4.

  • Column Chromatography: The extracts are passed through alumina columns for cleanup before analysis by reverse-phase LC.

Method Comparison and Advantages

The new LC-HRMS method presents a significant advancement in the analysis of this compound in pork.

Method_Comparison cluster_attributes Performance Attributes New_Method New LC-HRMS Method Sensitivity Sensitivity New_Method->Sensitivity High Specificity Specificity New_Method->Specificity High Throughput Sample Throughput New_Method->Throughput Improved Analytes Simultaneous Analyte Detection New_Method->Analytes DCBX & QCA Alternative_Methods Alternative Methods (LC-UV, LC-MS/MS) Alternative_Methods->Sensitivity Lower to Moderate Alternative_Methods->Specificity Moderate to High Alternative_Methods->Throughput Lower Alternative_Methods->Analytes Often single analyte

Figure 2: Comparison of key attributes between the new and alternative methods.

The enhanced sensitivity and specificity of the LC-HRMS method, coupled with its ability to simultaneously detect both the carcinogenic residue and the marker residue, make it a superior choice for routine monitoring and regulatory compliance. The streamlined workflow also contributes to higher sample throughput, enabling more efficient and widespread testing of pork products. This ultimately leads to a more robust food safety system and increased protection for consumers.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Desoxycarbadox Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Desoxycarbadox, a metabolite of the veterinary drug carbadox, in animal-derived food products is crucial for regulatory compliance and consumer safety. Solid-Phase Extraction (SPE) is a critical step in the sample preparation workflow for the analysis of this compound, effectively removing matrix interferences and concentrating the analyte. This guide provides an objective comparison of different SPE cartridges commonly employed for the extraction of this compound from animal tissues, supported by available experimental data and detailed protocols.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is paramount for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of the analytical method. Below is a summary of the performance of three commonly used SPE cartridges for the analysis of this compound and related quinoxaline compounds.

Cartridge TypeSorbent ChemistryPrinciple of SeparationRecovery Rate (%)MatrixKey Advantages
Oasis™ HLB Hydrophilic-Lipophilic Balanced CopolymerReversed-phase70.2 - 86.3[1]Swine muscle and liverExcellent retention for a wide range of compounds, stable across a wide pH range.[1]
Oasis™ MAX Mixed-Mode Anion ExchangeReversed-phase and anion exchange> 79.1 (total metabolites)[2][3]Swine muscle and liverHigh selectivity for acidic compounds, enabling rigorous wash steps for enhanced cleanup.[2]
Sep-Pak® C18 Silica-based C18Reversed-phaseNot specified for this compoundEdible muscle tissuesEffective for "pass-through" cleanup to remove fats and non-polar interferences.

Note: The recovery data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful sample preparation. The following sections outline the methodologies for using Oasis™ HLB, Oasis™ MAX, and Sep-Pak® C18 cartridges for the extraction of this compound from animal tissues.

Oasis™ HLB Protocol for this compound

This protocol is adapted from a method for the analysis of carbadox metabolites, including this compound, in swine tissues.

a. Sample Preparation:

  • Homogenize 2.0 g of tissue sample.

  • Add 10 mL of 0.3% metaphosphoric acid in methanol (7:3, v/v).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for SPE cleanup.

b. SPE Procedure:

  • Conditioning: Condition the Oasis™ HLB cartridge (60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water.

  • Elution: Elute this compound with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Oasis™ MAX Protocol for this compound

This protocol is based on a method for the simultaneous determination of carbadox and its metabolites in swine muscle and liver.

a. Sample Preparation:

  • Weigh 2.0 g of homogenized tissue into a centrifuge tube.

  • Add 10 mL of 2% metaphosphoric acid in 20% methanol.

  • Homogenize and centrifuge.

  • Collect the supernatant.

b. SPE Procedure:

  • Conditioning: Condition the Oasis™ MAX cartridge with methanol followed by water.

  • Loading: Load the extracted supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash solvent for mixed-mode anion exchange might include a weak organic solvent or a buffer at a specific pH to remove neutral and basic interferences while retaining the acidic analytes.

  • Elution: Elute the analytes with an acidic organic solvent (e.g., methanol with formic acid) to neutralize the anionic functional groups and disrupt the retention mechanism.

  • Evaporate the eluate and reconstitute for analysis.

Sep-Pak® C18 "Pass-Through" Cleanup Protocol

This protocol is a general procedure for the removal of fats and non-polar interferences from tissue extracts and can be adapted for this compound analysis.

a. Sample Preparation:

  • Homogenize 5 g of tissue in a 50 mL centrifuge tube.

  • Add 10 mL of 0.2% formic acid in 80:20 acetonitrile/water.

  • Vortex for 30 seconds and shake for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Collect 1 mL of the supernatant for SPE cleanup.

b. SPE "Pass-Through" Procedure:

  • Place a Sep-Pak® C18 cartridge on an SPE manifold.

  • Directly pass the 1 mL of supernatant through the cartridge and collect the eluate. This "pass-through" mode allows the polar this compound to pass through while retaining fats and other non-polar matrix components.

  • The collected eluate can be directly analyzed or further processed if necessary.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the Solid-Phase Extraction of this compound from animal tissue samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Homogenized Tissue Sample extraction Extraction with Acidified Solvent tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning 1. Conditioning supernatant->conditioning loading 2. Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: General workflow for this compound analysis using SPE.

References

Accuracy and precision of Desoxycarbadox quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Desoxycarbadox Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the quantification of this compound (DCBX), a carcinogenic metabolite of the veterinary drug carbadox. The selection of a suitable quantification method is critical for ensuring food safety and for regulatory compliance in drug development and monitoring. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV and LC-MS/MS as reported in various studies.

MethodMatrixAnalyte(s)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
LC-MS/MS Swine Muscle & LiverThis compound (DCBX), Quinoxaline-2-carboxylic acid (QCA), and other metabolites0.02 - 0.5 µg/kg79.1%< 9.2%[1]
LC-MS/MS Pig MuscleThis compound (DCBX), Quinoxaline-2-carboxylic acid (QCA), 3-methyl-quinoxaline-2-carboxylic acid (MQCA)Not explicitly stated, but detection capability (CCβ) was 1.46 - 2.89 µg/kg99.8 - 101.2%Not explicitly stated[2]
LC-MS/MS Swine TissueThis compound (DCBX), Quinoxaline-2-carboxylic acid (QCA)DCBX: 0.05 µg/kgWithin ±20% of target concentration≤ 20%[3]
LC-MS/MS TissueThis compound (DCBX)30 ng/kgNot explicitly statedNot explicitly stated[4]
HPLC-UV Pork Muscle, Liver, KidneyCarbadox, this compound (DCBX)10 µg/kg (linear range 10-40 µg/kg)Not explicitly statedNot explicitly stated[3]
HPLC-UV Animal FeedCarbadox, OlaquindoxNot explicitly stated, but LOD was 0.02-0.03 mg/L95.3 - 97.2%Not explicitly stated
HPLC-UV FeedstuffCarbadox, OlaquindoxNot explicitly stated80 - 110% (trueness)Repeatability (RSDr): 1.1-5.5% (Carbadox); Reproducibility (RSDR): 6.4-10.7% (Carbadox)

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical methods in different laboratories.

LC-MS/MS Method for this compound in Swine Tissue

This method is designed for the sensitive quantification of this compound and its related residues.

  • Sample Preparation:

    • Homogenize 5.0 ± 0.1 g of finely minced pork product. For calibration standards and quality controls, use certified organic ground pork.

    • Spike samples with the appropriate working standard solutions.

    • Extract the tissue samples with 2% metaphosphoric acid in 20% methanol.

    • Perform a clean-up step using solid-phase extraction (SPE) with a mixed-mode anion-exchange column (e.g., Oasis MAX).

  • Instrumental Analysis:

    • Chromatography: Perform liquid chromatographic separation on a C18 column.

    • Mobile Phase: Use a gradient elution system. One example consists of isopropanol/water/acetic acid and methanol.

    • Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode. Due to the high-resolution accurate mass measurements, target analytes can be distinguished from isobaric compounds. Monitoring a single product ion per compound can improve sensitivity and selectivity.

HPLC-UV Method for Carbadox and its Metabolites in Animal Feed

This method is suitable for the routine analysis of medicated animal feeds.

  • Sample Preparation:

    • Extract feed samples with a mixture of methanol and water (50:50 v/v) for 60 minutes.

    • Perform a solid-phase clean-up using an AccuBond Alumina N cartridge to obtain an extract suitable for HPLC analysis.

  • Instrumental Analysis:

    • Chromatography: Use a reverse-phase column such as a Waters Symmetry Shield RP-8.

    • Mobile Phase: An isocratic mobile phase can be used, with conditions optimized by varying the concentration of acetonitrile, pH, and flow rate.

    • Detection: Set the UV detector at a wavelength of 373 nm for the detection of carbadox and its metabolites.

Visualizations

Diagrams can help in understanding the complex workflows in analytical chemistry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Tissue/Feed Sample extraction Solvent Extraction sample->extraction Homogenization cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup Purification hplc HPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms LC-MS/MS uv UV Detection hplc->uv HPLC-UV quant Quantification & Validation ms->quant uv->quant

Caption: Experimental workflow for this compound quantification.

References

A Comparative Guide to Desoxycarbadox Depletion in Swine Tissues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the depletion of desoxycarbadox, a key metabolite of the veterinary drug carbadox, in swine tissues. For comparative purposes, data on related quinoxaline-based drugs, olaquindox and cyadox, are also presented. The information is intended for researchers, scientists, and drug development professionals involved in veterinary pharmacology and food safety.

Executive Summary

Carbadox is an antimicrobial drug used to control swine dysentery and bacterial enteritis, and to promote growth. However, concerns exist regarding the carcinogenic potential of carbadox and its metabolite, this compound.[1][2] Understanding the depletion kinetics of these residues in edible tissues is crucial for establishing appropriate withdrawal periods to ensure food safety. This guide synthesizes available data on the depletion of this compound and compares it with alternative drugs, olaquindox and cyadox.

Comparative Depletion Data

The following tables summarize the depletion of this compound and its parent compound, carbadox, as well as the depletion of metabolites from the alternative drugs olaquindox and cyadox in various swine tissues.

Table 1: this compound and Carbadox Residue Depletion in Swine Tissues
Time After WithdrawalTissueThis compound (ppb)Carbadox (ppb)
24 hoursMuscle17Trace (<2)
48 hoursMuscle9Not Detected
72 hoursMuscleTrace (<2)Not Detected
24 hoursLiver125Not Detected
48 hoursLiver17Not Detected
72 hoursLiverTrace (<2)Not Detected
24 hoursKidney186Trace (<2)
48 hoursKidney34Not Detected
72 hoursKidneyTrace (<2)Not Detected

Data sourced from a study where young pigs were fed a carbadox-treated ration for one week.[3]

Table 2: Olaquindox and Metabolite Depletion in Swine Tissues
CompoundTissueElimination Half-Life (t½) in days
Deoxyolaquindox (O2)Muscle2.04 - 2.46
Deoxyolaquindox (O2)Liver2.04 - 2.46
Deoxyolaquindox (O2)Kidney2.04 - 2.46
Deoxyolaquindox (O2)Fat2.04 - 2.46
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Muscle1.78 - 2.28
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Liver1.78 - 2.28
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Kidney1.78 - 2.28
3-methyl-quinoxaline-2-carboxylic acid (MQCA)Fat1.78 - 2.28

This study involved feeding pigs with olaquindox at a rate of 50 mg/kg in feed for 14 consecutive days.[4][5]

Table 3: Cyadox and Metabolite Depletion in Swine Tissues
CompoundTissueTime to reach below Limit of Quantitation
Cyadox & its major metabolites (excluding Cy1)Liver, Kidney, Muscle, Fat< 24 hours
1,4-bisdesoxycyadox (Cy1)KidneyPersisted for 3 days

Data from a study where pigs were fed 150 mg/kg cyadox in feed for 60 consecutive days.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of depletion studies. Below are summaries of the experimental protocols used in the cited studies.

This compound Depletion Study Protocol
  • Animals: Young pigs.

  • Dosing: Fed carbadox-treated rations for one week.

  • Sample Collection: Blood, blood serum, muscle, liver, and kidney tissues were collected at 24, 48, and 72 hours after withdrawal from the medicated feed.

  • Analytical Method: A liquid chromatographic method was used to monitor the levels of carbadox and this compound.

Olaquindox Depletion Study Protocol
  • Animals: Twenty-five pigs, randomly divided into a test and a control group.

  • Dosing: The test group was treated with 100 mg/kg of olaquindox in their feed for 30 consecutive days.

  • Sample Collection: Muscle, liver, kidney, fat, and plasma samples were collected at 0.5, 3, 10, 17, and 28 days post-medication.

  • Analytical Method: A validated high-performance liquid chromatography (HPLC) method was used for analysis.

Cyadox Depletion Study Protocol
  • Animals: Thirty-five healthy adult pigs were randomly divided into seven groups.

  • Dosing: Orally treated with Cyadox at a dosage of 20 mg/kg of body weight for five consecutive days.

  • Sample Collection: Each group of five pigs was slaughtered at 12, 24, 72, 120, 168, 216, and 264 hours after the last dosing, and tissue samples (muscle, liver, kidney, and fat) were collected.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the samples.

Visualizations

The following diagrams illustrate the metabolic pathway of carbadox and the general workflow of a tissue depletion study.

carbadox_metabolism Carbadox Carbadox This compound This compound (Carcinogenic Metabolite) Carbadox->this compound Metabolism in Swine QCA Quinoxaline-2-carboxylic acid (QCA) (Non-carcinogenic end-product) This compound->QCA Further Metabolism

Caption: Metabolic pathway of Carbadox in swine.

depletion_study_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Drug Administration to Swine Withdrawal Withdrawal Period Dosing->Withdrawal Sampling Tissue Sample Collection Withdrawal->Sampling Extraction Residue Extraction from Tissues Sampling->Extraction Analysis Chromatographic Analysis (LC, LC-MS/MS) Extraction->Analysis Quantification Data Quantification and Analysis Analysis->Quantification

Caption: General workflow of a swine tissue depletion study.

Conclusion

The data presented in this guide highlights the depletion patterns of this compound in swine tissues, showing a relatively rapid decline with trace amounts remaining after 72 hours. In comparison, metabolites of olaquindox exhibit longer elimination half-lives. Cyadox and its metabolites, with the exception of one, appear to deplete more rapidly. These comparisons, along with the detailed experimental protocols, provide valuable information for researchers and professionals in the field of veterinary drug development and food safety. The choice of an appropriate antimicrobial agent in swine production must consider not only its efficacy but also the depletion profile of its residues to ensure consumer safety.

References

The Correlation Between Carbadox Administration and Desoxycarbadox Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbadox and its primary metabolite, Desoxycarbadox, in swine. It includes supporting experimental data on their tissue distribution and depletion, alongside a comparative analysis of alternative growth promoters. Detailed experimental methodologies and visual representations of key processes are provided to support research and development in animal health and food safety.

Executive Summary

Carbadox is a veterinary drug used to promote growth and control bacterial enteritis in swine.[1] However, its use is associated with the formation of the carcinogenic metabolite, this compound.[1] Understanding the correlation between Carbadox administration and this compound levels in edible tissues is crucial for ensuring food safety and evaluating alternatives. This guide summarizes key findings from various studies, presenting quantitative data on the residue levels of both compounds and comparing the performance of Carbadox with other growth-promoting agents such as organic acids and probiotics.

I. Carbadox Metabolism and this compound Formation

Upon administration, Carbadox is metabolized in swine, leading to the formation of several metabolites, with this compound being of primary concern due to its carcinogenic properties.[1] The metabolic pathway involves the reduction of the N-oxide groups of the Carbadox molecule.

Carbadox_Metabolism Carbadox Carbadox This compound This compound (Carcinogenic Metabolite) Carbadox->this compound Metabolic Reduction Other_Metabolites Other Metabolites (e.g., Quinoxaline-2-carboxylic acid) This compound->Other_Metabolites Further Metabolism Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Tissue Swine Tissue (Liver, Muscle, Kidney) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Oasis MAX cartridge) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification of Carbadox & this compound LC_MSMS->Quantification

References

Safety Operating Guide

Essential Safety and Disposal Plan for Desoxycarbadox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of Desoxycarbadox. As a metabolite of Carbadox, this compound is considered a suspected carcinogen and genotoxic agent and must be handled with extreme caution.[1] The following procedures are based on general best practices for hazardous pharmaceutical waste and are intended to supplement, not replace, institutional and regulatory guidelines.

Immediate Safety Precautions

This compound is classified as a flammable solid that is harmful if swallowed and may cause cancer.[2] All personnel handling this substance must be trained on its specific hazards and the procedures outlined in the safety data sheet (SDS).

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: Use a dust mask or respirator to avoid inhalation, especially when handling the powder form.

Regulatory and Safety Summary

All disposal procedures must comply with federal, state, and local regulations.[3][4] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[5]

CategoryGuidelineSource
Hazard Classification Flammable solid, Harmful if swallowed, May cause cancerPubChem
Primary Regulation Resource Conservation and Recovery Act (RCRA)EPA
Handling Standards USP <800> Hazardous Drugs—Handling in Healthcare SettingsUSP, NIOSH
Disposal Prohibition Do not dispose of down the drain (sewering).EPA
Waste Management Manage as hazardous waste.40 CFR part 261

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the disposal of this compound waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

  • Segregation of Waste:

    • Immediately segregate all materials contaminated with this compound. This includes unused product, contaminated lab supplies (e.g., vials, pipette tips, gloves, bench paper), and spill cleanup materials.

    • Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Waste Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."

    • Include the hazard characteristics (e.g., "Carcinogen," "Toxic").

    • Indicate the accumulation start date on the label.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Do not accumulate hazardous waste for more than the time limits specified by your institution and local regulations.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.

    • Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert others.

    • Follow your institution's established spill cleanup procedures for hazardous materials.

    • Use a spill kit containing appropriate absorbent materials.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

  • Documentation:

    • Maintain accurate records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

Desoxycarbadox_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle this compound in a Controlled Environment A->B C Generate Waste (Unused product, contaminated items) B->C D Segregate into Designated Hazardous Waste Container C->D E Label Container Correctly (Name, Hazards, Date) D->E F Store in Secure, Designated Area E->F G Contact EHS or Licensed Waste Contractor F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycarbadox
Reactant of Route 2
Reactant of Route 2
Desoxycarbadox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.